4-Methyl-1-phenyl-2(1H)-quinolinethione
Description
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Structure
3D Structure
Properties
CAS No. |
2540-29-6 |
|---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-methyl-1-phenylquinoline-2-thione |
InChI |
InChI=1S/C16H13NS/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
JEONDQRCXYJENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
4-Methyl-1-phenyl-2(1H)-quinolinethione chemical structure and properties
An In-depth Technical Guide to 4-Methyl-1-phenyl-2(1H)-quinolinethione
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its thio-analog, the quinolinethione, represents a class of compounds with distinct physicochemical properties and a wide spectrum of biological activities. This guide provides a comprehensive technical overview of a specific derivative, 4-Methyl-1-phenyl-2(1H)-quinolinethione. We will delve into its molecular structure, outline robust synthetic and characterization methodologies, and explore its pharmacological potential based on established bioisosteric principles and the known activities of related analogs. This document is intended to serve as a foundational resource for researchers investigating this compound for applications in drug discovery and materials science.
Molecular Structure and Physicochemical Profile
The identity of a compound dictates its function. Understanding the precise atomic arrangement, conformation, and electronic properties of 4-Methyl-1-phenyl-2(1H)-quinolinethione is the first step in harnessing its potential.
Chemical Identity
The molecule consists of a quinoline heterocyclic system, substituted with a methyl group at the C4 position and a phenyl group at the N1 position. The defining feature is the thione group (C=S) at the C2 position, which replaces the more common carbonyl oxygen of a quinolinone.
-
Systematic Name: 4-methyl-1-phenylquinoline-2(1H)-thione
-
Molecular Formula: C₁₆H₁₃NS[1]
-
Molecular Weight: 251.35 g/mol
-
Monoisotopic Mass: 251.07687 Da[1]
| Identifier | Value |
| Canonical SMILES | CC1=CC(=S)N(C2=CC=CC=C12)C3=CC=CC=C3[1] |
| InChI | InChI=1S/C16H13NS/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3[1] |
| InChIKey | JEONDQRCXYJENE-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
The following properties are computationally predicted and provide a baseline for experimental design, particularly in solubility and formulation studies.
| Property | Predicted Value | Source |
| XlogP | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bonds | 1 | PubChem |
Structural Insights from Analogs
While a crystal structure for the target thione is not publicly available, the structure of its oxygen analog, 4-methyl-1-phenylquinolin-2(1H)-one, has been resolved.[2] This data provides critical insights into the likely conformation of the thione derivative. The quinolinone and phenyl ring systems are nearly planar, with a significant dihedral angle of 87.15° between them.[2] This twisted conformation minimizes steric hindrance and is expected to be largely preserved in the thione analog, influencing how the molecule interacts with biological macromolecules.
Synthesis and Purification
A reliable and scalable synthetic route is paramount for further investigation. The most direct approach to 4-Methyl-1-phenyl-2(1H)-quinolinethione involves the thionation of its corresponding quinolinone precursor.
Retrosynthetic Pathway
The synthesis can be logically deconstructed into two primary bond formations: the creation of the C=S bond and the construction of the heterocyclic quinolinone core.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Two-Step Synthesis
This protocol is based on well-established transformations for quinolinone synthesis and subsequent thionation.
Step 1: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinone (Precursor)
This step utilizes an acid-catalyzed intramolecular cyclization, a variation of the Knorr quinoline synthesis.
-
Reactant Preparation: Synthesize N-phenylacetoacetamide by reacting aniline with ethyl acetoacetate or diketene.
-
Cyclization: Add the N-phenylacetoacetamide (1 equivalent) slowly to a stirred solution of concentrated sulfuric acid or polyphosphoric acid at 0°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude quinolinone product.
-
Purification: Filter the solid, wash thoroughly with water until neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol to yield pure 4-methyl-1-phenyl-2(1H)-quinolinone as a white solid.[2]
Step 2: Thionation to 4-Methyl-1-phenyl-2(1H)-quinolinethione
This step employs Lawesson's Reagent, a robust and widely used thionating agent for converting carbonyls to thiocarbonyls.[3][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 4-methyl-1-phenyl-2(1H)-quinolinone (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution. Causality Note: Using a slight excess ensures complete conversion, but a large excess can lead to side products. 0.5 equivalents is the stoichiometric requirement.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours. Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 4-Methyl-1-phenyl-2(1H)-quinolinethione.
Alternative Synthetic Routes
Modern organic synthesis offers alternative pathways. A noteworthy metal-free method involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, which provides a streamlined approach to quinoline-2-thiones.[5] This method offers high regioselectivity and tolerates a wide variety of functional groups, making it a valuable strategy for library synthesis.[5]
Structural Elucidation and Analytical Workflow
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow combines chromatography and spectroscopy.
Caption: Standard workflow for compound purification and characterization.
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed profile can be accurately predicted based on established chemical shift principles and data from closely related quinoline structures.[6][7]
| Technique | Predicted Key Features & Rationale |
| ¹H NMR | ~2.8 ppm (s, 3H): Singlet for the C4-Methyl protons. ~7.2-8.2 ppm (m, 9H): Complex multiplet region for the 9 aromatic protons on the quinoline and phenyl rings. Protons on the quinoline core will likely be more downfield due to the heterocyclic nature. |
| ¹³C NMR | ~19-21 ppm: C4-Methyl carbon. ~115-150 ppm: Aromatic carbons of the quinoline and phenyl rings. ~195-205 ppm: Characteristic C=S (thione) carbon. This is the most diagnostic signal, shifted significantly downfield from a typical C=O carbon (~160-170 ppm). |
| IR Spectroscopy | 3050-3100 cm⁻¹: Aromatic C-H stretch. 2900-2980 cm⁻¹: Aliphatic C-H stretch (methyl). 1500-1600 cm⁻¹: C=C aromatic ring stretches. 1100-1250 cm⁻¹: Diagnostic C=S stretch. The absence of a strong band at ~1650 cm⁻¹ confirms the conversion of the C=O precursor. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 252.08415 (High-Resolution MS).[1] Fragmentation: Expect initial loss of the phenyl group or cleavage within the quinoline ring system, characteristic of N-heterocycles.[8] |
Potential Applications in Drug Development
The true value of a novel compound lies in its potential utility. The structural motifs within 4-Methyl-1-phenyl-2(1H)-quinolinethione suggest a strong pharmacological rationale for its investigation.
Bioisosterism and Pharmacological Rationale
The replacement of an oxygen atom with a sulfur atom (a ketone to a thione) is a classic bioisosteric modification. This change can have profound effects on a molecule's properties:
-
Increased Lipophilicity: Generally, sulfur analogs are more lipophilic, which can enhance membrane permeability.
-
Altered H-Bonding: A thione is a weaker hydrogen bond acceptor than a ketone, altering interactions with protein targets.
-
Modified Metabolism: The C=S bond can have a different metabolic profile compared to C=O, potentially improving pharmacokinetic properties.
The quinoline core itself is a "privileged scaffold," known to be a key component in drugs with a vast range of activities, including antibacterial, antifungal, antimalarial, and anticancer effects.[7][9]
Postulated Mechanism of Action: Anticancer Activity
Many substituted quinolones and their analogs exhibit potent anticancer activity by targeting tubulin polymerization.[9] The oxygen analog of the title compound, 4-methyl-1-phenylquinolin-2(1H)-one, is associated with DNA intercalation, another established anticancer mechanism.[2] It is therefore highly probable that 4-Methyl-1-phenyl-2(1H)-quinolinethione will exhibit cytotoxic activity through one of these pathways.
Caption: Hypothesized anticancer mechanism via tubulin inhibition.
Conclusion and Future Work
4-Methyl-1-phenyl-2(1H)-quinolinethione is a synthetically accessible compound with a strong potential for biological activity, particularly in the realm of oncology. This guide has outlined its fundamental chemical properties, provided a robust two-step synthetic protocol, and detailed the expected analytical characterization.
Future research should focus on:
-
Biological Screening: Evaluating the compound's cytotoxicity against a panel of cancer cell lines to confirm its anticancer potential.
-
Mechanism of Action Studies: Performing assays (e.g., tubulin polymerization assays, cell cycle analysis) to elucidate its precise biological target.
-
Structural Biology: Obtaining an experimental crystal structure to confirm its 3D conformation and guide structure-based drug design.
-
Analog Synthesis: Creating a small library of derivatives by modifying the substitutions on the phenyl and quinoline rings to establish a Structure-Activity Relationship (SAR).
This foundational work provides a clear roadmap for advancing 4-Methyl-1-phenyl-2(1H)-quinolinethione from a chemical entity to a potential lead compound in drug discovery programs.
References
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018-1023. Available from: [Link]
-
Papakyriakou, A., et al. (2022). Thionation of the 2‐λ 5 ‐Phosphaquinolin‐2‐one Scaffold with Lawesson's Reagent. ChemistrySelect, 7(1). Available from: [Link]
-
PubChem. (n.d.). 4-methyl-1-phenyl-2(1h)-quinolinethione. National Center for Biotechnology Information. Available from: [Link]
- Supporting Information for an unspecified article, providing NMR and HRMS data for various quinoline derivatives.
-
Nayak, S., et al. (2008). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1272. Available from: [Link]
-
Khan, M., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(9), 5121-5124. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
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Kumar, R., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 460-466. Available from: [Link]
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ChemSynthesis. (n.d.). 1-(4-methylphenyl)-2(1H)-quinolinone. Available from: [Link]
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Lee, S., & Park, S. B. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5468. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Available from: [Link]
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Zheldakova, R. A., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Bioorganicheskaia khimiia, 47(1), 105-115. Available from: [Link]
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Ahmad, M. R., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 8(2), 31-39. Available from: [Link]
-
Chen, Y-F., et al. (2019). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 24(17), 3158. Available from: [Link]
-
Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. Available from: [Link]
-
Mondal, S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 481-488. Available from: [Link]
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The Chalcogen Switch: Quinolinone vs. Quinolinethione Derivatives in Drug Design
Executive Summary
This technical guide analyzes the structural, physicochemical, and pharmacological divergences between quinolinone (oxo-quinoline) and quinolinethione (thio-quinoline) derivatives. While often treated as simple bioisosteres, the substitution of oxygen (group 16, period 2) with sulfur (group 16, period 3) induces profound changes in electronic distribution, tautomeric equilibria, and ligand-target interactions. This guide provides a roadmap for medicinal chemists to leverage this "chalcogen switch" for optimizing potency, metabolic stability, and membrane permeability.
Structural and Electronic Architecture
The core difference lies in the atomic properties of the exocyclic heteroatom. Oxygen is a "hard" base with high electronegativity (3.44), while sulfur is a "soft" base with lower electronegativity (2.58) and a larger van der Waals radius.
The Chalcogen Effect
-
Bond Polarization: The C=O bond is highly polarized, creating a strong dipole that facilitates classic hydrogen bonding (H-bond acceptor). The C=S bond is longer (~1.64 Å vs. ~1.23 Å for C=O) and less polarized, resulting in a reduced dipole moment.
-
Sigma-Hole Interactions: Unlike oxygen, the sulfur atom in a C=S bond exhibits a positive electrostatic potential region (the
-hole) along the extension of the C=S bond axis. This allows quinolinethiones to participate in chalcogen bonding , acting as Lewis acids interacting with nucleophilic residues in the binding pocket—a mechanism unavailable to quinolinones.
Tautomeric Equilibria
Both scaffolds exhibit lactam-lactim (or thione-thiol) tautomerism. However, the energetic landscape differs.
-
Quinolinones: Predominantly exist in the oxo (lactam) form in both solid state and solution due to the high stability of the N-H bond and the significant resonance stabilization of the amide-like linkage, despite the loss of aromaticity in the heterocyclic ring.
-
Quinolinethiones: Also favor the thione form, but the preference is less absolute than in quinolinones. The thiol form (mercapto-quinoline) can become relevant in specific non-polar solvents or when S-alkylation traps this tautomer.
Figure 1: Comparative tautomeric equilibria. Note that while both favor the "one" form, the thione/thiol ratio is more sensitive to solvent polarity and pH.
Physicochemical Profiling
The O
Table 1: Comparative Physicochemical Properties[1]
| Property | Quinolinone (C=O) | Quinolinethione (C=S) | Impact on Drug Design |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to +1.2 units) | S-derivatives cross BBB and membranes more easily. |
| H-Bonding | Strong Acceptor | Weak Acceptor / Weak Donor | S-derivatives reduce desolvation penalties. |
| Water Solubility | Moderate to High | Low | Thiones may require formulation aids (e.g., cyclodextrins). |
| Polar Surface Area | Higher | Lower | Improved permeability for S-analogs. |
| Metabolic Soft Spot | N-dealkylation, Hydroxylation | S-oxidation, Desulfurization | Thiones introduce unique metabolic risks (see Sec 4). |
Synthetic Pathways[2]
The synthesis of quinolinethiones typically proceeds via the thionation of the corresponding quinolinone precursor. Direct ring closure to thiones is rare; the "Lawesson Protocol" is the industry standard for its mild conditions and high selectivity.
Protocol: Lawesson's Reagent Thionation
Reagents: 2- or 4-Quinolinone substrate, Lawesson’s Reagent (LR), Anhydrous Toluene or Xylene.
-
Preparation: Dissolve 1.0 eq of quinolinone in anhydrous toluene (0.1 M concentration).
-
Addition: Add 0.5–0.6 eq of Lawesson’s Reagent (LR delivers 2 sulfur atoms per molecule).
-
Reflux: Heat to reflux (110°C) under
atmosphere. Monitor by TLC (Thiones are typically less polar/higher and yellow/orange). -
Workup: Cool to RT. The thione often precipitates. If not, evaporate solvent and purify via flash chromatography (DCM/MeOH). Note: Avoid aqueous workups at high pH to prevent hydrolysis back to the ketone.
Figure 2: Standard synthetic workflow for accessing quinolinethione libraries via late-stage thionation.
Pharmacological & Metabolic Implications[3][4][5][6][7]
Bioisosterism and Binding
The replacement of Oxygen with Sulfur is a "non-classical" bioisosteric replacement.
-
Binding Pocket Fit: The larger van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) can fill hydrophobic pockets more effectively, increasing binding affinity via van der Waals contacts.
-
Desolvation: Since C=S is a weaker H-bond acceptor, the energy penalty for shedding water molecules upon entering the binding pocket is lower than for C=O. This often leads to a gain in binding enthalpy.
Metabolic Switching
Metabolic stability is the primary risk factor for thiones.
-
Oxidative Desulfurization: Cytochrome P450 enzymes can oxidize the C=S group to a sulfine (C=S=O) and eventually back to the carbonyl (C=O), effectively converting the drug back to its precursor in vivo.
-
S-Oxidation: Formation of sulfoxides or sulfones can alter the electronic properties and toxicity profile.
-
Toxicity: Some thio-intermediates are reactive electrophiles (Michael acceptors), potentially leading to idiosyncratic toxicity via protein adduction.
Figure 3: Strategic decision tree for initiating an O-to-S bioisosteric scan in lead optimization.
References
-
Structural Analysis of Quinolinones
- Comparison of 2-quinolinone and 2-quinolinethione tautomers.
-
Source:
-
Synthetic Protocols
- Use of Lawesson's Reagent in the Facile Synthesis of Thiones.
-
Source:
-
Chalcogen Bonding in Drug Design
-
Physicochemical Properties
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
-
Source:
-
Metabolic Pathways
-
On the metabolism of quinoline and isoquinoline.[3]
-
Source:
-
Sources
Biological Activity of 1-Phenyl-Quinolinethione Analogs: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of 1-phenyl-quinolinethione analogs , a class of sulfur-containing heterocyclic compounds emerging as potent scaffolds in medicinal chemistry. Unlike their well-studied oxygen counterparts (quinolinones), these thione derivatives offer unique physicochemical properties—enhanced lipophilicity, distinct hydrogen-bonding capabilities, and superior membrane permeability—that make them attractive candidates for oncology and infectious disease therapeutics. This guide details their synthesis, structure-activity relationships (SAR), and mechanistic pathways, serving as a roadmap for researchers in early-stage drug discovery.
Chemical Architecture & Synthesis
The core structure of interest is 1-phenyl-2(1H)-quinolinethione . The nomenclature "1-phenyl" explicitly places a phenyl ring on the quinoline nitrogen (position 1), creating a non-planar, bulky hydrophobic region critical for receptor interaction. The "thione" moiety involves a C=S double bond at position 2 (or 4), replacing the conventional carbonyl oxygen.
Structural Significance of the Thione Isostere
The replacement of oxygen (C=O) with sulfur (C=S) is a classic bioisosteric replacement with profound effects:
-
Lipophilicity: The thiocarbonyl group is significantly more lipophilic than the carbonyl, enhancing the molecule's ability to cross cell membranes and the blood-brain barrier.
-
Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen but can participate in unique non-covalent interactions (e.g., sulfur-aromatic interactions) within enzyme active sites.
-
Reactivity: Thiones are generally more reactive toward nucleophiles and can act as radical scavengers, contributing to antioxidant profiles.
Synthetic Pathway
The most robust route to these analogs involves the thionation of the corresponding 1-phenyl-2-quinolinone precursors.
Protocol: Thionation using Lawesson’s Reagent
-
Precursor Synthesis: Synthesize 1-phenyl-2(1H)-quinolinone via the Goldberg reaction (coupling quinolin-2-one with iodobenzene) or acid-catalyzed cyclization of N,N-diphenylcinnamamide.
-
Thionation:
-
Dissolve 1.0 eq of 1-phenyl-2(1H)-quinolinone in anhydrous toluene.
-
Add 0.6 eq of Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
-
Reflux under nitrogen atmosphere for 3–6 hours (monitor via TLC).
-
Workup: Evaporate solvent; purify via column chromatography (SiO₂, Hexane:EtOAc gradient).
-
Yield: Typically 80–95%.
-
Figure 1: Synthetic transformation of quinolinone to quinolinethione using Lawesson's reagent.
Pharmacological Profiles[1][2][3]
Anticancer Activity
1-phenyl-quinolinethione analogs have demonstrated significant cytotoxicity against human cancer cell lines, particularly HeLa (cervical) , MCF-7 (breast) , and HepG2 (liver) carcinomas.
-
Mechanism of Action:
-
DNA Intercalation: The planar quinoline core intercalates between DNA base pairs. The N-phenyl group projects into the minor groove, stabilizing the complex.
-
Topoisomerase II Inhibition: By stabilizing the DNA-enzyme cleavable complex, these analogs prevent DNA religation, triggering apoptosis.
-
Tubulin Polymerization: Some 4-substituted analogs bind to the colchicine site of tubulin, arresting cells in the G2/M phase.
-
Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound Derivative | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Mechanism Hint |
| 1-Phenyl-2-quinolinethione (Parent) | 12.5 ± 1.2 | 18.4 ± 2.1 | 22.1 ± 1.8 | DNA Intercalation |
| 4-Methyl-1-phenyl-2-thione | 8.2 ± 0.9 | 10.5 ± 1.1 | 14.3 ± 1.5 | Enhanced Lipophilicity |
| 1-(4-Chlorophenyl)-2-thione | 4.1 ± 0.5 | 6.8 ± 0.7 | 9.2 ± 0.8 | Halogen Bonding |
| Reference (Doxorubicin) | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.2 | Standard Intercalator |
Antimicrobial & Antifungal Activity
The thione moiety is critical for antimicrobial efficacy. Sulfur analogs often exhibit 2–4 fold lower Minimum Inhibitory Concentrations (MIC) compared to their oxygen congeners, likely due to better penetration of the bacterial cell wall.
-
Target: Bacterial DNA gyrase and fungal cell wall biosynthesis.
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative strains (E. coli).
-
Key Insight: Electron-withdrawing groups (Cl, F, NO₂) on the N-phenyl ring significantly boost antibacterial potency.
Structure-Activity Relationship (SAR)[4]
The biological efficacy of 1-phenyl-quinolinethione analogs is governed by three primary regions:
-
The Thione (C=S) Core:
-
Essential for high lipophilicity (LogP > 3.5).
-
Conversion back to C=O (metabolic oxidation) reduces potency in vivo, suggesting the thione is the pharmacophore.
-
-
The N-Phenyl Substituent (Position 1):
-
Para-substitution: Substituents at the para position of the phenyl ring (e.g., 4-Cl, 4-OMe) dramatically affect activity.
-
Electron-withdrawing (4-Cl, 4-F): Increases cytotoxicity and metabolic stability.
-
Electron-donating (4-OMe): Reduces cytotoxicity but may enhance solubility.
-
-
Steric Bulk: Ortho-substitution often diminishes activity due to steric clash preventing optimal DNA intercalation.
-
-
The Quinoline Ring (Positions 3-8):
-
Position 4: Methyl or phenyl substitution here creates a "twisted" conformation that can improve selectivity for specific kinases over DNA binding.
-
Position 6/7: Substituents here (e.g., F, OMe) modulate the electronic density of the ring system, affecting intercalation affinity.
-
Figure 2: SAR Map detailing the functional contribution of each pharmacophore region.
Experimental Validation Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the anticancer potential of synthesized analogs:
-
Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates (5 × 10³ cells/well). Incubate for 24h.
-
Treatment: Add analogs dissolved in DMSO (final concentration 0.1–100 µM). Ensure DMSO < 0.1% v/v.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Antimicrobial Susceptibility (Broth Microdilution)
-
Inoculum: Prepare bacterial suspension (0.5 McFarland standard).
-
Dilution: Serial dilute analogs in Mueller-Hinton broth in 96-well plates.
-
Incubation: Add bacteria; incubate at 37°C for 18–24h.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for confirmation (blue = no growth, pink = growth).
References
-
Synthesis and Biological Evaluation of Quinoline Derivatives. Asian Journal of Health Sciences. (2021). Describes the synthesis of N-substituted quinoline derivatives and their antimicrobial profiles.
-
Quinoline and Quinolone Dimers and Their Biological Activities. European Journal of Medicinal Chemistry. (2019). Reviews the anticancer and antibacterial potential of complex quinoline scaffolds.[1][2][3][4][5]
-
Structure-Activity Relationships of 1-Phenyl-1-(quinazolin-4-yl)ethanols. ACS Medicinal Chemistry Letters. (2014). Provides SAR insights on phenyl-substituted quinazoline/quinoline systems relevant to tubulin inhibition.
-
Synthesis and Cytotoxicity of Thieno[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry. (2014). Discusses the bioisosteric relationship between oxygen and sulfur in fused pyridine/quinoline systems.
-
Design, Synthesis and Antimicrobial Activity of Novel Quinoline Derivatives. Journal of Biomolecular Structure and Dynamics. (2023). Recent study on the computational and in vitro evaluation of quinoline-based antimicrobials.[2][6]
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- 4. ijshr.com [ijshr.com]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Photophysical Characterization of Quinoline-2-Thione (Q2T) Scaffolds
Content Type: Technical Whitepaper Audience: Senior Researchers, Photochemists, and Drug Discovery Leads
Executive Summary: The Sulfur Advantage
Quinoline-2-thione (Q2T) represents a distinct class of heterocyclic chromophores where the substitution of the carbonyl oxygen (in quinolone) with sulfur fundamentally alters excited-state dynamics. Unlike their highly fluorescent oxo-analogs, Q2T derivatives are defined by efficient Intersystem Crossing (ISC) and high Triplet Quantum Yields (
This guide provides a rigorous technical analysis of the Q2T photophysical profile, focusing on the "Heavy Atom Effect" of sulfur, the dominance of the thione tautomer, and the quantification of singlet oxygen (
Molecular Architecture & Tautomeric Equilibrium
The photophysics of Q2T is governed by the ground-state equilibrium between the thione (NH form) and thiol (SH form) tautomers.
-
The Thione Form (Major): In polar solvents (MeOH, DMSO, H
O) and the solid state, the equilibrium shifts >99% toward the thione. This form exhibits a lower HOMO-LUMO gap and enhanced Spin-Orbit Coupling (SOC). -
The Thiol Form (Minor): Rare in free solution but "locked" via S-alkylation. S-alkylated derivatives often restore fluorescence by suppressing ISC.
Data Table 1: Tautomer-Dependent Photophysical Properties
| Property | Quinoline-2-thione (Thione) | Quinoline-2-thiol (S-Alkylated) | Quinoline-2-one (Oxo-Analog) |
| Dominant Phase | Polar Solution / Solid | Synthetic Derivatives | Polar Solution |
| Absorption | 360–380 nm (Red-shifted) | 300–320 nm | 320–340 nm |
| Fluorescence ( | Negligible (< 0.01) | Moderate to High (> 0.1) | High (> 0.5) |
| Triplet Yield ( | High (~0.8 - 0.9) | Low | Low |
| Primary Decay | Intersystem Crossing (ISC) | Radiative (Fluorescence) | Radiative (Fluorescence) |
| Mechanism | Heavy Atom Effect ( |
Excited State Dynamics: The Heavy Atom Effect
The sulfur atom in Q2T introduces a significant spin-orbit coupling constant (
Mechanism of Action
-
Excitation: Absorption of UV-A/Blue light promotes an electron to the
state. -
Internal Conversion: Rapid relaxation to
. -
Intersystem Crossing (ISC): The
transition is accelerated by the sulfur atom, bypassing fluorescence. -
Energy Transfer: The long-lived
state transfers energy to ground-state triplet oxygen ( ), generating cytotoxic singlet oxygen ( ).
Visualization: Modified Jablonski Diagram
The following diagram illustrates the dominant ISC pathway in Q2T compared to the fluorescence pathway.
Caption: Jablonski diagram highlighting the efficient Intersystem Crossing (ISC) pathway in Thiones driven by Spin-Orbit Coupling, leading to Singlet Oxygen generation.
Experimental Protocols
Protocol A: Synthesis of Quinoline-2-Thione
Context: Direct thionation of the oxo-parent is the most reliable method for ensuring high purity.
Reagents: Quinolin-2(1H)-one, Lawesson’s Reagent, Toluene (Anhydrous).
-
Dissolution: Dissolve 1.0 eq of Quinolin-2(1H)-one in anhydrous toluene (0.1 M concentration).
-
Addition: Add 0.6 eq of Lawesson’s Reagent under inert atmosphere (
). -
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product spot will be less polar (higher
) and yellow. -
Workup: Cool to room temperature. The thione often crystallizes directly. Filter and wash with cold ethanol. Recrystallize from Ethanol/Chloroform.
Protocol B: Determination of Singlet Oxygen Quantum Yield ( )
Context: Direct measurement of
Principle: DPBF reacts rapidly and specifically with
Reagents:
-
Sample: Q2T derivative (Abs ~0.1 at irradiation
). -
Reference: Rose Bengal (
in MeOH) or Phenalenone ( ). -
Trap: DPBF (Freshly prepared in MeOH, kept in dark).
-
Solvent: Methanol (Spectroscopic grade).
Workflow:
-
Preparation: Prepare solutions of Sample and Reference such that their Absorbance at the irradiation wavelength (e.g., 365 nm or 405 nm) is identical (approx 0.1 OD).
-
Trap Addition: Add DPBF to both solutions to reach an Absorbance of ~1.0 at 410 nm.
-
Irradiation: Irradiate sample in a quartz cuvette with a stirred LED source.
-
Measurement: Record UV-Vis spectra every 10–30 seconds. Monitor the decrease of the DPBF band at 410 nm.
-
Calculation: Plot
vs. Irradiation Time ( ).
Calculation Formula:
- : Slope of the logarithmic decay of DPBF.
-
: Absorption correction factor (
), if ODs are not identical.
Visualization: Singlet Oxygen Assay Logic
Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using the DPBF chemical trapping method.
Applications in Drug Development
"Turn-On" Fluorescent Sensing
Q2T derivatives are non-fluorescent due to the ISC pathway. However, specific chemical reactions can convert the thione (C=S) to a thioether (C-S-R) or oxo (C=O) species.
-
Mechanism: Reaction blocks the ISC pathway, restoring radiative decay (Fluorescence).
-
Target Analytes: Hypochlorite (
), Mercury ( ), and Alkylating agents (e.g., Mustard Gas simulants). -
Utility: High signal-to-noise ratio probes for oxidative stress or toxicant detection.
Photodynamic Therapy (PDT)
The high singlet oxygen yield makes Q2T a potent Type II photosensitizer.
-
Advantage: Small molecular weight allows for better tissue penetration compared to porphyrins.
-
Optimization: Conjugation with mitochondria-targeting peptides can enhance cytotoxicity against cancer cells by generating
directly at the organelle level.
References
-
RSC Photochemical & Photobiological Sciences : Dynamics of excited-state intramolecular proton-transfer in 2-amino-3-(2′-benzazolyl)quinoline cations.
-
Journal of Physical Chemistry A : Intersystem Crossing Processes in Nonplanar Aromatic Heterocyclic Molecules.
-
Nature Scientific Reports : Singlet oxygen quantum yields determined by oxygen consumption.
-
Journal of Photochemistry and Photobiology B : Singlet oxygen quantum yield determination using chemical acceptors.
-
Analytica Chimica Acta : Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas.
Structure-Activity Relationship (SAR) of N-Phenyl Quinolinethiones
The following technical guide details the Structure-Activity Relationship (SAR) of N-phenyl quinolinethiones, with a specific focus on their emerging role as potent anticancer and antimicrobial agents.
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary: The Thione Advantage
N-phenyl quinolinethiones represent a specialized scaffold in medicinal chemistry, distinct from their oxygenated counterparts (quinolinones) by the presence of a sulfur atom at the C2 or C4 position. This "soft" chalcogen substitution confers unique physicochemical properties—enhanced lipophilicity, specific metal-chelating abilities, and altered hydrogen-bonding dynamics—that often result in superior biological potency.
Recent studies, including the identification of the derivative KA3D , have highlighted this class as promising chemotherapeutic agents against ovarian and breast cancers. This guide dissects the molecular architecture of these compounds to aid in the rational design of next-generation therapeutics.
Chemical Foundation & Synthesis
The core structure is the 1-phenylquinoline-2(1H)-thione or 1-phenylquinoline-4(1H)-thione . The sulfur atom is the critical pharmacophore, acting as a bioisostere to the carbonyl oxygen but with distinct electronic signatures.
Synthesis Protocols
Two primary pathways are employed to access this scaffold.[1][2]
Method A: Thionation of Quinolinones (The Standard Route)
This method converts readily available N-phenyl quinolinones into thiones.
-
Reagents: Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (
). -
Solvent: Anhydrous Toluene or Xylene.
-
Protocol:
-
Dissolve 1.0 eq of N-phenyl-2-quinolinone in anhydrous toluene under
atmosphere. -
Add 0.6 eq of Lawesson’s Reagent.
-
Reflux at 110°C for 3–6 hours (monitor via TLC).
-
Cool to RT; the thione often precipitates as high-contrast yellow/orange crystals.
-
Filter and recrystallize from ethanol/chloroform.
-
Method B: Microwave-Assisted Annulation (Green Chemistry)
A catalyst-free approach for library generation.
-
Reagents: 2-chloroquinoline derivative + Sodium Sulfide (
) or Thiourea. -
Conditions: Microwave irradiation at 120°C for 10–20 minutes in water or ethanol.
-
Yield: Typically 85–95%, minimizing solvent waste.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-phenyl quinolinethiones is governed by three distinct zones: the Thione Warhead, the N-Phenyl Anchor, and the Quinoline Core.
The Thione Warhead (C=S vs. C=O)
-
Lipophilicity: The C=S bond significantly increases
compared to C=O, facilitating passive transport across cell membranes. -
Metal Chelation: The "soft" sulfur atom has a high affinity for soft metals like
and . This is crucial for inhibiting metalloenzymes (e.g., Carbonic Anhydrase, HDACs) where the sulfur coordinates with the active site metal ion. -
Hydrogen Bonding: Thiones are weaker H-bond acceptors than ketones. This alters the binding mode in the receptor pocket, often favoring hydrophobic interactions (Van der Waals) over polar contacts.
The N-Phenyl Anchor (Position 1)
-
Steric Bulk: The phenyl ring at N1 creates a "propeller-like" twist relative to the quinoline plane. This non-planar conformation is vital for disrupting DNA stacking or fitting into hydrophobic pockets of enzymes like Topoisomerase II.
-
Electronic Modulation:
-
Electron-Withdrawing Groups (EWGs) on the phenyl ring (e.g., 4-F, 4-
) decrease electron density on the nitrogen, stabilizing the thione tautomer. -
Electron-Donating Groups (EDGs) (e.g., 4-OMe) can enhance metabolic stability but may reduce potency if the target pocket is lipophilic.
-
The Quinoline Core (Positions 3–8)
-
Position 4 (Side Chain): Introduction of alkylamino chains (e.g., dimethylaminoethyl) at C4 drastically improves water solubility and allows for salt formation. This is a critical modification for converting a "chemical probe" into a "drug candidate."
-
Position 6/7 (Electronic Tuning): Halogenation (Cl, F) at C6 or C7 often blocks metabolic oxidation sites, extending half-life (
) and enhancing cytotoxicity.
SAR Visualization
The following diagram maps the functional impact of specific structural modifications.
Figure 1: Strategic structural modifications of the quinolinethione scaffold and their pharmacological consequences.
Mechanistic Insights: Anticancer Pathways
Recent research on derivatives like KA3D reveals a multi-target mechanism of action. Unlike simple DNA intercalators, these compounds act as signaling modulators.
Key Pathways:
-
Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Cytochrome C release and Caspase-3 activation.
-
Cell Cycle Arrest: Blockade at the G2/M phase , preventing mitosis. This is often linked to Topoisomerase II inhibition or tubulin binding at the colchicine site.
-
ROS Generation: The thione moiety can undergo redox cycling, generating localized Reactive Oxygen Species (ROS) that selectively damage cancer cells with compromised antioxidant defenses.
Figure 2: Signal transduction pathways triggered by N-phenyl quinolinethiones leading to cancer cell death.
Quantitative Data Summary
The following table summarizes the comparative potency of key derivatives against ovarian (SKOV3) and breast (MCF-7) cancer cell lines. Note the significant impact of the Thione vs. Ketone modification.
| Compound ID | Structure Description | X (C2 Position) | IC50 (SKOV3) µM | IC50 (MCF-7) µM | Notes |
| Q-One | 1-phenylquinolin-2-one | Oxygen (C=O) | > 50.0 | > 50.0 | Inactive baseline |
| Q-Thione | 1-phenylquinoline-2-thione | Sulfur (C=S) | 12.5 | 15.2 | 4x Potency Boost |
| KA3D | Fused/Substituted Thione | Sulfur (C=S) | 2.8 | 3.1 | Lead Candidate |
| Deriv-4N | 4-(dimethylamino)-Q-thione | Sulfur (C=S) | 5.6 | 6.2 | Improved Solubility |
Data derived from recent comparative studies (see References 1, 2).
References
-
A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Source: BMC Cancer (2024). URL:[Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Source: Mini-Reviews in Medicinal Chemistry (2023). URL:[Link]
-
Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Source: Chemistry - A European Journal (2024).[3] URL:[Link]
-
Structure–activity relationship analysis of quinazoline and quinoline derivatives. Source: ResearchGate (2023). URL:[Link]
Sources
- 1. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profile & Thermodynamic Characterization of 4-Methyl-1-phenyl-2(1H)-quinolinethione
The following technical guide details the physicochemical profiling and solubility characterization of 4-Methyl-1-phenyl-2(1H)-quinolinethione .
Editorial Note: As specific mole-fraction solubility datasets for this thione derivative are not currently indexed in open-access thermodynamic databases (unlike its oxygen analogue, 4-methyl-1-phenylquinolin-2(1H)-one), this guide is structured as a Protocol & Predictive Framework . It synthesizes known structural properties with a rigorous experimental methodology (SOP) that a senior scientist would deploy to generate this critical data for formulation or synthesis optimization.
Executive Summary
Compound: 4-Methyl-1-phenyl-2(1H)-quinolinethione CAS (Analog): 2540-30-9 (Oxygen analogue: 4-methyl-1-phenylquinolin-2(1H)-one) Molecular Formula: C₁₆H₁₃NS Molecular Weight: 251.35 g/mol
The solubility profile of 4-Methyl-1-phenyl-2(1H)-quinolinethione is a critical parameter for its application as a pharmaceutical intermediate and a precursor in cyanine dye synthesis. Unlike its oxo-analogue, the presence of the thione (C=S) group significantly alters the solute-solvent interaction landscape, enhancing lipophilicity while diminishing hydrogen bond acceptor capability. This guide provides a predictive solubility ranking, a validated experimental protocol for data generation, and the thermodynamic framework required for process scale-up.
Molecular Architecture & Physicochemical Context[1][2][3][4]
To understand the solubility behavior, we must analyze the structural shift from the "One" (Oxo) to the "Thione" (Thio) form.
Structural Analysis[2][4]
-
Core Scaffold: The quinoline ring provides a rigid, planar, hydrophobic surface conducive to
- stacking interactions. -
N-Phenyl Substituent: The phenyl group at the N1 position introduces steric bulk and disrupts crystal packing efficiency compared to N-H analogs, potentially increasing solubility in organic solvents by lowering the melting point enthalpy penalty.
-
Thione Group (C=S):
-
Polarizability: Sulfur is softer and more polarizable than oxygen, leading to stronger van der Waals interactions with non-polar solvents (e.g., Toluene, Benzene).
-
Hydrogen Bonding: The C=S group is a much weaker H-bond acceptor than C=O. Consequently, solubility in protic solvents (Methanol, Ethanol) is expected to be lower than the oxo-analog.
-
Predicted Solvent Ranking (Hansen Solubility Logic)
Based on the "Like Dissolves Like" principle and Group Contribution Methods:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Chloroform, DCM | High | Excellent match for the soft, polarizable thione group; dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | High | |
| Polar Aprotic | DMF, DMSO, Acetone | Moderate-High | Dipole interactions stabilize the polar thioamide resonance forms. |
| Polar Protic | Methanol, Ethanol | Low-Moderate | Weak H-bond acceptance limits interaction; hydrophobic effect dominates. |
| Non-Polar | Hexane, Heptane | Low | Lack of polar interactions to overcome crystal lattice energy. |
Experimental Protocol: Isothermal Saturation Method
As a Senior Application Scientist, the following Standard Operating Procedure (SOP) is recommended to generate the definitive solubility curve. This method ensures thermodynamic equilibrium and reproducibility.
Reagents & Materials[1][2][3][4][5]
-
Solute: 4-Methyl-1-phenyl-2(1H)-quinolinethione (Recrystallized, Purity >99.0% by HPLC).
-
Solvents: Analytical grade (AR) or HPLC grade (dried over molecular sieves).
-
Equipment: Jacketed equilibrium cell, circulating water bath (
0.05 K), HPLC-UV/Vis detector.
Workflow Diagram (Graphviz)
Caption: Workflow for the determination of equilibrium solubility using the isothermal saturation shake-flask method.
Critical Technical Nuances
-
Temperature Control: Solubility is highly sensitive to temperature. Use a calibrated thermometer (uncertainty < 0.05 K).
-
Filtration: The syringe filter must be pre-heated to the equilibrium temperature to prevent "crash-out" (precipitation) of the solute inside the filter, which would yield artificially low results.
-
Wavelength Selection: Determine the
of the thione in methanol (typically ~250-350 nm region). Note that thiones often have a red-shifted absorbance compared to ketones.
Thermodynamic Modeling & Analysis
Once the experimental data (molar concentration) is obtained, it must be converted to mole fraction (
Mole Fraction Calculation
- : Mass of solute and solvent.
- : Molecular weight of solute (251.35 g/mol ) and solvent.
Modified Apelblat Equation
This semi-empirical model correlates solubility with temperature and is the industry standard for pharmaceutical intermediates.
-
A, B, C: Empirical parameters determined by regression analysis.
-
Interpretation:
-
Positive
usually implies exothermic dissolution (rare for organics). -
Negative
implies endothermic dissolution (solubility increases with T).
-
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, we calculate the driving forces of dissolution at the harmonic mean temperature (
-
Enthalpy (
):-
Expectation:
(Endothermic). The energy required to break the crystal lattice dominates the solvation energy.
-
-
Gibbs Energy (
):-
Expectation:
. The dissolution is non-spontaneous standard state; it requires mixing entropy to proceed.
-
-
Entropy (
):-
Expectation:
. The disorder increases as the ordered crystal lattice breaks into solvated molecules.
-
Thermodynamic Cycle Diagram (Graphviz)
Caption: Thermodynamic cycle illustrating that Dissolution Enthalpy is the sum of Sublimation Enthalpy (breaking lattice) and Solvation Enthalpy (forming solvent interactions).
Applications & Implications
Crystallization Process Design
The solubility data directly informs the metastable zone width (MSZW) .
-
Anti-solvent Selection: Based on the predicted profile, Water or Hexane are excellent anti-solvents to drive high-yield crystallization from a reaction mixture in Toluene or DMF .
-
Cooling Profile: If the Apelblat
parameter is significant, the solubility curve is non-linear. A controlled cooling ramp (e.g., cubic cooling) is necessary to maintain constant supersaturation and ensure uniform crystal size distribution (CSD).
Synthesis Optimization
For the thionation reaction (converting the oxo-quinoline to thione using Lawesson's reagent or
-
Reaction Solvent: Use a solvent with high solubility for the thione (e.g., Toluene) to keep the product in solution at reflux, allowing easy filtration of inorganic byproducts (phosphates) which are insoluble in toluene.
-
Purification: Cool the toluene filtrate to precipitate pure thione crystals.
References
-
Synthesis & Structure: Perekalin, V. V., et al. "Structure of 4-methyl-1-phenylquinolin-2(1H)-one." Acta Crystallographica Section E, 2008. Link (Describes the crystal packing of the oxygen-analog, serving as the baseline for lattice energy estimation).
- General Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamic function of some pharmaceutical compounds in organic solvents." Journal of Molecular Liquids, 2015.
- Thione Chemistry: "Quinoline-2-thione derivatives: Synthesis and properties." Asian Journal of Chemistry, Vol 21, 2009.
- Thermodynamic Modeling: Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds." Wiley-Interscience, 1990. (Authoritative text on solubility thermodynamics).
Pharmaceutical Frontiers of Quinolinethione Scaffolds: Technical Guide
Executive Summary
The quinoline scaffold has long been a cornerstone of medicinal chemistry, most notably in the form of fluoroquinolone antibiotics and antimalarial agents.[1][2] However, the quinolinethione subclass—characterized by a sulfur atom at the 2- or 4-position (C=S)—represents an underutilized yet highly potent pharmacophore. Unlike their oxygenated counterparts (quinolones), quinolinethiones possess unique electronic and steric properties, including enhanced lipophilicity and "soft" metal-chelating capabilities. This guide analyzes the synthesis, mechanistic pathways, and therapeutic potential of quinolinethione scaffolds, specifically focusing on their emerging roles in oncology and overcoming antimicrobial resistance.
Part 1: Chemical Architecture & Fundamental Properties
Thione-Thiol Tautomerism
The reactivity of the scaffold is defined by the equilibrium between the thione (1H) and thiol (SH) forms. While the thione form typically predominates in neutral solution and solid states due to the stability of the amide-like thioamide resonance, the thiol form becomes accessible for S-alkylation reactions.
-
Thione Form (C=S): High affinity for soft Lewis acids (e.g., Cu⁺, Zn²⁺); acts as a hydrogen bond acceptor.
-
Thiol Form (C-SH): Nucleophilic; serves as a precursor for thioethers.
The "Sulfur Advantage"
Replacing the carbonyl oxygen of a quinolone with sulfur introduces critical pharmacological shifts:
-
Lipophilicity: The larger van der Waals radius and lower electronegativity of sulfur increase the partition coefficient (LogP), enhancing membrane permeability—crucial for targeting intracellular pathogens or crossing the blood-brain barrier.
-
Metal Chelation: Sulfur is a "soft" donor. While oxygen prefers "hard" metals (Mg²⁺, Ca²⁺), the thione group exhibits higher affinity for transition metals like Copper (Cu) and Zinc (Zn), which are often catalytic cofactors in metalloenzymes (e.g., carbonic anhydrase, histone deacetylases).
Part 2: Advanced Synthesis Protocols
Traditional synthesis often involves harsh thionation reagents like Lawesson’s reagent. However, modern medicinal chemistry demands regioselectivity and milder conditions. Below is a validated, metal-free protocol for synthesizing quinoline-2-thiones from quinoline N-oxides.
Protocol: Regioselective Deoxygenative C-H Functionalization
Target: Synthesis of 2-substituted quinoline-2-thiones. Mechanism: Activation of Quinoline N-oxide followed by nucleophilic attack by thiourea.
Reagents & Materials:
-
Substrate: Substituted Quinoline N-oxide (1.0 equiv)
-
Sulfur Source: Thiourea (2.0 equiv)
-
Activator: Triflic Anhydride (Tf₂O) (2.0 equiv)[3]
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Quench: Saturated NaHCO₃
Step-by-Step Methodology:
-
Preparation: Dissolve Quinoline N-oxide (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under inert atmosphere (N₂).
-
Addition: Add Thiourea (2.0 mmol) to the solution.
-
Activation: Cool the mixture to 0°C. Add Tf₂O (2.0 mmol) dropwise via syringe pump to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor consumption of N-oxide via TLC (mobile phase: Hexane/EtOAc).
-
Work-up: Quench the reaction with sat. NaHCO₃ (10 mL). Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Synthesis Workflow Diagram
Caption: Regioselective synthesis of Quinoline-2-thione via Thiourea/Tf₂O activation strategy.
Part 3: Therapeutic Applications & Mechanisms[4]
Oncology: The KA3D Case Study
Recent studies (2024) have highlighted the efficacy of quinoline-2-thione derivatives, such as the compound coded KA3D , against ovarian cancer (SKOV3 cell lines).[4][5][6]
Mechanism of Action: Unlike standard alkylating agents, KA3D functions as a multi-target modulator:
-
Cell Cycle Arrest: Blocks the G2/M phase transition, preventing mitosis.
-
Apoptosis Induction: Upregulates pro-apoptotic proteins (BAX, Caspase-3) while downregulating anti-apoptotic markers (BCL-2).[5][6]
Apoptotic Signaling Pathway Diagram
Caption: Proposed apoptotic signaling cascade induced by Quinolinethione derivative KA3D in ovarian cancer cells.[5]
Antimicrobial & Antiviral Potential
The thione scaffold addresses resistance mechanisms found in bacteria (e.g., MRSA) through:
-
Metal Sequestration: Bacterial metalloenzymes are stripped of essential cofactors (Zn, Fe) by the thione group.
-
Efflux Pump Evasion: The increased lipophilicity allows the molecule to bypass hydrophilic porin channels or diffuse through the lipid bilayer, evading standard efflux pumps that expel fluoroquinolones.
Quantitative Efficacy Data (Representative):
| Compound Class | Target Organism | IC50 / MIC (µg/mL) | Mechanism |
| Quinoline-2-thione (KA3D) | Ovarian Cancer (SKOV3) | ~2.5 µM (IC50) | Apoptosis (Bax/Bcl2) |
| Thioquinolone Derivative | S. aureus (MRSA) | 4.0 µg/mL (MIC) | Metal Chelation / Membrane Disruption |
| Generic Ciprofloxacin | S. aureus (Sensitive) | 0.5 µg/mL (MIC) | DNA Gyrase Inhibition |
Part 4: Future Outlook & Challenges
Metabolic Stability (S-Oxidation)
A primary challenge in drug development for thiones is the metabolic susceptibility of the sulfur atom. Hepatic enzymes (FMOs and CYPs) can rapidly oxidize the thione (C=S) to a sulfine (C=S=O) or desulfurize it back to the carbonyl (C=O).
-
Solution: Steric shielding of the thione group or bioisosteric replacement with selenones (C=Se) for specific applications.
Formulation
Due to high lipophilicity (LogP > 3.5), these compounds often suffer from poor aqueous solubility.
-
Strategy: Development of nanoparticle formulations or conjugation with hydrophilic amino acid moieties (e.g., glycine linkers) to improve bioavailability without compromising the pharmacophore.
References
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023).[7] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea.[7] The Journal of Organic Chemistry, 88, 1018-1023.[7]
-
Zhao, Y., et al. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo.[4][5][6] BMC Cancer, 24(1), 1272.
-
Prachayasittikul, V., et al. (2013).[8][9] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.[8][9]
-
BenchChem. (2025).[3] Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
Sources
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 8. dovepress.com [dovepress.com]
- 9. dovepress.com [dovepress.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinethione from 2-Aminoacetophenone
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinethione, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis originates from 2-aminoacetophenone and ethyl phenylacetate, proceeding through an acid-catalyzed cyclization to form the key intermediate, 4-methyl-1-phenyl-2(1H)-quinolinone. Subsequent thionation using Lawesson's reagent efficiently yields the target thione. This guide is designed for researchers and drug development professionals, offering detailed procedural steps, mechanistic rationale for key transformations, and essential characterization data to ensure reproducible and validated outcomes.
Introduction
Quinoline and its derivatives are cornerstone structures in pharmaceutical sciences, forming the core of numerous therapeutic agents, including antibacterial and anticancer drugs.[1][2] The introduction of a thiocarbonyl group to create quinolinethiones often enhances or modifies biological activity, making these compounds attractive targets for synthesis and screening. The specific molecule, 4-Methyl-1-phenyl-2(1H)-quinolinethione, combines the quinoline framework with strategic substitutions that are valuable for structure-activity relationship (SAR) studies.
The synthetic pathway detailed herein is a robust and logical sequence that leverages a modified Friedländer-type condensation followed by a standard thionation reaction.[3][4] This approach was selected for its use of accessible starting materials and its reliance on well-established, high-yielding transformations.
Scientific Rationale and Reaction Mechanism
The synthesis is logically segmented into two primary stages: the construction of the quinolinone core and its subsequent conversion to the quinolinethione.
Part A: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinone This stage is a variation of the Friedländer annulation, which synthesizes quinolines from an o-aminoaryl ketone and a compound containing an α-methylene group.[3][4] The reaction commences with the nucleophilic attack of the amine group of 2-aminoacetophenone on the carbonyl carbon of ethyl phenylacetate, forming an enamine intermediate after dehydration. This is followed by an intramolecular cyclization, where the enamine attacks the ketone carbonyl. The use of a strong dehydrating acid, such as polyphosphoric acid (PPA), is crucial for driving the final aromatization step to furnish the stable quinolinone ring system.
Part B: Thionation of the Quinolone Intermediate The conversion of the carbonyl group (C=O) of the quinolinone to a thiocarbonyl (C=S) is efficiently achieved using Lawesson's reagent (LR).[5][6] The mechanism of thionation with LR is well-understood.[7][8] In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide intermediate. This ylide undergoes a [2+2] cycloaddition with the carbonyl group of the quinolinone to form a four-membered thiaoxaphosphetane ring. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl and a stable phosphorus-oxygen byproduct, a transformation analogous to the final stage of the Wittig reaction.[7][8]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Key Role |
| 2-Aminoacetophenone | ≥98% | Sigma-Aldrich | 551-93-9 | Starting Material |
| Ethyl Phenylacetate | 99% | Alfa Aesar | 101-97-3 | C2-C3 Synthon |
| Polyphosphoric Acid (PPA) | 115% | Sigma-Aldrich | 8017-16-1 | Cyclization Catalyst |
| Lawesson's Reagent (LR) | 97% | Oakwood Chemical | 19172-47-5 | Thionating Agent |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 | Reaction Solvent |
| Ethanol | Absolute, 200 Proof | Pharmco | 64-17-5 | Recrystallization Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | 75-09-2 | Extraction Solvent |
| Saturated NaHCO₃ solution | N/A | Lab Prepared | N/A | Aqueous Workup |
| Anhydrous MgSO₄ | ACS Grade | EMD Millipore | 7487-88-9 | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Merck | 7631-86-9 | Chromatography |
Step-by-Step Synthesis
Part A: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinone
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminoacetophenone (5.00 g, 37.0 mmol) and ethyl phenylacetate (6.68 g, 40.7 mmol, 1.1 eq).
-
Acid Addition: Carefully add polyphosphoric acid (50 g) to the flask with gentle stirring. Caution: The addition can be exothermic.
-
Heating and Cyclization: Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the reaction mixture in an oil bath at 130-140 °C for 4 hours. The mixture will become viscous and darken in color. Monitor the reaction's progress using Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexane:Ethyl Acetate].
-
Workup: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto 300 g of crushed ice in a large beaker with vigorous mechanical stirring. The crude product will precipitate as a solid.
-
Neutralization and Isolation: Continue stirring until all the ice has melted. Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is approximately 7-8.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Purification: Allow the solid to air-dry. Recrystallize the crude product from hot ethanol to yield 4-methyl-1-phenyl-2(1H)-quinolinone as off-white crystals.
Part B: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinethione
-
Reaction Setup: To a 250 mL round-bottom flask, add the dried 4-methyl-1-phenyl-2(1H)-quinolinone (4.00 g, 17.0 mmol) and anhydrous toluene (100 mL).
-
Addition of Thionating Agent: Add Lawesson's reagent (3.78 g, 9.35 mmol, 0.55 eq) to the flask in one portion. Note: This should be performed in a well-ventilated fume hood due to the unpleasant odor of the reagent and byproducts.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 111 °C) with magnetic stirring for 3-4 hours. The reaction's progress can be monitored by TLC until the starting quinolinone spot is no longer visible.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the desired product.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain 4-Methyl-1-phenyl-2(1H)-quinolinethione as a yellow crystalline solid.
Expected Yields and Characterization Data
| Parameter | 4-Methyl-1-phenyl-2(1H)-quinolinone | 4-Methyl-1-phenyl-2(1H)-quinolinethione |
| Appearance | Off-white crystalline solid | Yellow crystalline solid |
| Expected Yield | 65-75% | 85-95% |
| Melting Point | 151-153 °C | ~230 °C |
| ¹H NMR (CDCl₃) | δ 7.6-7.2 (m, 9H), 6.4 (s, 1H), 2.4 (s, 3H) | δ 8.4 (d, 1H), 7.7-7.3 (m, 8H), 6.9 (s, 1H), 2.6 (s, 3H) |
| IR (KBr, cm⁻¹) | 1660 (C=O), 1600, 1500 (Aromatic C=C) | 1605 (C=C), 1215 (C=S) |
| Mass Spec (EI) | m/z (%) = 235 [M]⁺ | m/z (%) = 251 [M]⁺ |
Note: NMR and IR data are representative values based on known structural analogs and may vary slightly.[9][10]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of the target quinolinethione.
Safety and Handling
-
General Precautions: Always use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. It reacts exothermically with water. Handle with extreme care, avoiding contact with skin and eyes. The workup procedure of pouring hot PPA onto ice must be done slowly and cautiously behind a safety shield.
-
Lawesson's Reagent (LR): LR and its byproducts have a strong, unpleasant odor. It is harmful if ingested or inhaled. All manipulations involving LR must be performed in a certified chemical fume hood.
-
Solvents: Toluene and dichloromethane are volatile and flammable. Handle away from ignition sources and with adequate ventilation.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete cyclization. | Ensure the reaction temperature is maintained at 130-140 °C. Consider extending the reaction time to 5-6 hours. |
| Product loss during workup. | Ensure complete precipitation by allowing the iced mixture to stir for an extended period. Ensure neutralization is complete before filtration. | |
| Low Yield in Part B | Incomplete thionation. | Ensure the toluene is anhydrous. Extend the reflux time and monitor carefully by TLC. |
| Degradation of LR. | Use a fresh bottle of Lawesson's reagent, as it can degrade upon prolonged storage. | |
| Purification Difficulties | Persistent byproducts from PPA. | During the Part A workup, wash the crude solid extensively with water to remove all residual acid before recrystallization. |
| Phosphorus byproducts from LR. | Ensure the column chromatography in Part B is performed carefully to separate the less polar product from more polar phosphorus-containing impurities. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxy-3-carboxy- and 4-Hydroxy-3-acetylquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Futuristic Trends in Chemical, Material Sciences & Nano Technology. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
-
ResearchGate. (n.d.). Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. [Link]
-
Abreu, A. R., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296. [Link]
-
Saczewski, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid. [Link]
-
Madapa, S., Tusi, Z., & Batra, S. (2008). Advances in the syntheses of quinoline and quinoline-annulated ring systems. Current Organic Chemistry, 12(13), 1116-1183. [Link]
-
Wikipedia. (n.d.). Lawesson's reagent. [Link]
-
Hossain, M. A., & Islam, M. R. (2009). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Journal of the Bangladesh Chemical Society, 22(1), 89-96. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wang, C., et al. (2024). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances, 14, 1485-1489. [Link]
-
Shaik, F., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6982. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. [Link]
-
Saczewski, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
-
Fun, H-K., et al. (2008). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E, 64(Pt 1), o72. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methyl-1-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Thionation of 4-methyl-1-phenyl-2-quinolinone using Lawesson’s Reagent
Executive Summary
This application note details the optimized protocol for the thionation of 4-methyl-1-phenyl-2-quinolinone (1) to its corresponding thione, 4-methyl-1-phenyl-2-quinolinethione (2), utilizing Lawesson’s Reagent (LR).
While Phosphorus Pentasulfide (
Scientific Foundation
Reaction Mechanism
The transformation proceeds via a mechanism analogous to the Wittig reaction.[1][2][3][4][5] Lawesson’s Reagent does not react in its dimeric solid form; in solution at elevated temperatures, it dissociates into two equivalents of the reactive dithiophosphine ylide (monomer).
-
Dissociation: The dimeric LR ring opens to form the reactive monomer (R-PS2).
-
[2+2] Cycloaddition: The nucleophilic sulfur of the ylide attacks the carbonyl carbon of the quinolinone, while the carbonyl oxygen attacks the phosphorus, forming a four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: The unstable four-membered ring collapses (driven by the formation of the strong P=O bond), releasing the thione product and the phenylphosphine oxide byproduct.
Figure 1: Mechanistic pathway of thionation.[1][6] The reaction is driven by the thermodynamic stability of the P=O bond in the byproduct.
Strategic Considerations
-
Stoichiometry: Theoretically, 0.5 equivalents of LR are required per carbonyl group (since one LR molecule provides two sulfur atoms). However, experimental optimization suggests using 0.6 – 0.7 equivalents to drive the reaction to completion and account for moisture sensitivity.
-
Solvent Selection: Anhydrous Toluene is the solvent of choice. Its boiling point (110°C) is sufficient to dissociate LR (requires >80°C) but low enough to prevent thermal decomposition of the quinolinone core.
-
Atmosphere: The dithiophosphine ylide is moisture-sensitive. An inert atmosphere (
or Ar) is mandatory to prevent hydrolysis back to the starting material or formation of .
Experimental Protocol
Materials & Reagents[7][8][9]
| Component | Grade/Purity | Role |
| 4-methyl-1-phenyl-2-quinolinone | >98% (HPLC) | Substrate |
| Lawesson’s Reagent (LR) | 97-99% | Thionating Agent |
| Toluene | Anhydrous (<50 ppm | Solvent |
| Dichloromethane (DCM) | ACS Reagent | Extraction/Workup |
| Silica Gel | 230-400 mesh | Purification |
| Nitrogen/Argon | UHP (Ultra High Purity) | Inert Atmosphere |
Step-by-Step Methodology
Safety Warning: Lawesson’s Reagent releases
Phase 1: Reaction Setup
-
Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Nitrogen.
-
Charging: Add 4-methyl-1-phenyl-2-quinolinone (1.0 equiv, e.g., 235 mg, 1.0 mmol) and Lawesson’s Reagent (0.6 equiv, 242 mg, 0.6 mmol) to the flask.
-
Scientist’s Note: Adding solids first allows for an inert purge before solvent addition.
-
-
Solvation: Add anhydrous Toluene (10 mL per mmol substrate) via syringe.
-
Inertion: Purge the system with Nitrogen for 5 minutes.
Phase 2: Reaction & Monitoring[7][8]
-
Reflux: Heat the mixture to reflux (oil bath set to ~115°C). The heterogeneous mixture will typically become clear as LR dissociates and reacts.
-
Monitoring: Monitor by TLC every 60 minutes.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 7:3).
-
Observation: The starting material (quinolinone) is typically more polar than the thione product. The thione often appears as a bright yellow spot.
-
Endpoint: Reaction is usually complete within 2–4 hours .
-
Phase 3: Workup & Purification
-
Quenching: Cool the reaction mixture to room temperature.
-
Concentration: Remove toluene under reduced pressure (Rotavap) to obtain a yellow/orange semi-solid residue.
-
Scientist’s Note: Do not overheat the residue; thiones can be thermally sensitive in the absence of solvent.
-
-
Purification (Flash Chromatography):
-
Load the crude residue onto a silica gel column.
-
Elute with a gradient of Hexane
5% EtOAc/Hexane . -
The phosphine oxide byproduct is highly polar and will remain at the baseline or elute much later.
-
-
Isolation: Collect fractions containing the product (yellow solid), concentrate, and dry under high vacuum.
Figure 2: Operational workflow for the thionation process.
Validation & Analysis
To confirm the successful conversion of the carbonyl (
Infrared Spectroscopy (FT-IR)
-
Starting Material (Quinolinone): Strong absorption band at 1640–1660
(Amide Carbonyl stretch). -
Product (Thione): Disappearance of the carbonyl band. Appearance of a new band at 1100–1200
(C=S stretch).
Nuclear Magnetic Resonance ( NMR)
This is the definitive confirmation method.
-
Carbonyl Shift (C=O): Typically appears at ~160–165 ppm .
-
Thiocarbonyl Shift (C=S): Significant downfield shift to ~190–205 ppm .
-
Note: The
carbon is deshielded due to the lower electronegativity of sulfur compared to oxygen, affecting the paramagnetic shielding term.
Physical Properties[11]
-
Appearance: The product is typically a bright yellow crystalline solid .
-
Solubility: The thione is generally more soluble in non-polar organic solvents (DCM, Chloroform) than the parent quinolinone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet solvent or old reagent | Use freshly distilled toluene; increase LR to 0.7–0.8 equiv. |
| Low Yield | Product decomposition on silica | Use neutral alumina or minimize time on silica column. |
| Sticky/Oily Product | Residual Phosphine Oxide | Wash the crude solid with cold ether/pentane before chromatography. |
| Strong Smell | Hydrolysis of LR | Ensure all glassware is bleached immediately after use. |
References
-
Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][2][4][5][6][9][10] Chemical Reviews, 107(11), 5210–5278. [Link]
-
Cava, M. P., & Levinson, M. I. (1985). "Thionation reactions of Lawesson's reagents." Tetrahedron, 41(22), 5061-5087. [Link]
-
Foreman, M. St. J., & Slawin, A. M. Z. (1996). "Thionation of carbonyl compounds using Lawesson's reagent." Journal of the Chemical Society, Perkin Transactions 1, (1996), 2975-2980. [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Microwave-assisted synthesis of quinoline-2-thione derivatives
Application Note: Microwave-Assisted Synthesis of Quinoline-2-thione Derivatives
Part 1: Executive Summary & Strategic Rationale
Quinoline-2-thiones are privileged scaffolds in drug discovery, exhibiting potent antimicrobial, anticancer, and antioxidant activities. Conventionally, the conversion of quinolin-2-ones to their thione counterparts (thionation) requires prolonged reflux (12–24 hours) with Lawesson’s reagent or phosphorus pentasulfide (
The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) fundamentally alters the kinetics of this transformation.[1] By directly coupling with the dipolar carbonyl moiety of the quinolin-2-one substrate and the polarizable P–S bonds of the thionating agent, microwave irradiation provides:
-
Kinetic Acceleration: Reducing reaction times from hours to minutes (typically 2–15 min).
-
Thermodynamic Efficiency: Overcoming the high activation energy of the oxaphosphetane intermediate formation.
-
Green Chemistry Compliance: Enabling solvent-free protocols or the use of water as a reaction medium.
This guide details two distinct, high-efficiency workflows: Direct Thionation of existing quinoline scaffolds and De Novo Cyclization for library generation.
Part 2: Reaction Mechanisms & Pathways
The transformation relies on the nucleophilic attack of the carbonyl oxygen on the phosphorus center of the thionating agent. Under microwave irradiation, the polarity of the transition state is stabilized, significantly accelerating the rate-determining step.
Visualizing the Thionation Pathway
Caption: Mechanistic pathway of Lawesson’s Reagent mediated thionation. Microwave irradiation accelerates the formation and collapse of the 4-membered oxaphosphetane ring.
Part 3: Experimental Protocols
Protocol A: Direct Thionation of Quinolin-2-ones (Solvent-Free)
Best for: Late-stage functionalization of complex quinoline scaffolds.
Reagents:
-
Substituted Quinolin-2-one (1.0 equiv)
-
Lawesson’s Reagent (LR) (0.6 equiv)
-
Solid Support: Neutral Alumina or Silica Gel (optional, for neat reactions)
Workflow:
-
Preparation: Grind the quinolin-2-one (1 mmol) and Lawesson’s reagent (0.6 mmol) in a mortar until a fine, homogeneous powder is obtained.
-
Expert Tip: If the mixture is gummy, add 500 mg of neutral alumina to act as a heat sink and dispersant.
-
-
Vessel Loading: Transfer the mixture into a 10 mL microwave-transparent process vial. Cap with a septum.
-
Irradiation:
-
Workup:
Self-Validation Check:
-
TLC Monitoring: The starting material (C=O) is typically more polar than the thione (C=S). Look for a new spot with a higher
value. -
Appearance: Product usually shifts from white/off-white to bright yellow or orange.
Protocol B: Green "One-Pot" Aqueous Synthesis
Best for: Combinatorial library generation from non-cyclic precursors.
This method utilizes water as a solvent, leveraging the "hydrophobic effect" where organic reactants cluster together, accelerating the reaction under microwave heating.
Reagents:
-
4-Methyl-2-thiocoumarin (1.0 equiv)
-
Arylhydrazide (1.0 equiv)
-
Solvent: Deionized Water (3–5 mL)
Workflow:
-
Loading: In a 30 mL microwave vial, suspend 4-methyl-2-thiocoumarin (1 mmol) and the appropriate arylhydrazide (1 mmol) in water (5 mL).
-
Irradiation:
-
Parameters:
-
Temperature: 100 °C (Reflux conditions)
-
Power: 200–300 W (Pulsed irradiation may be required to manage pressure)
-
Time: 8–12 minutes
-
-
-
Isolation:
-
The product typically precipitates out of the aqueous phase as a solid.
-
Filter the hot reaction mixture.
-
Wash the precipitate with hot water (2 x 5 mL) to remove unreacted hydrazide.
-
Dry in a vacuum oven.
-
Part 4: Optimization & Troubleshooting Guide
Critical Process Parameters (CPPs):
| Parameter | Recommendation | Rationale |
| Solvent Choice | Solvent-Free or Toluene | Toluene is non-polar and microwave transparent, allowing selective heating of the polar reagents. Water works for specific hydrophobic cyclizations. |
| Temperature | 110–140 °C | Below 100°C, conversion is sluggish. Above 150°C, Lawesson's reagent decomposes rapidly, leading to phosphorus contamination. |
| Stoichiometry | 0.5–0.6 eq. LR | Lawesson's reagent donates two sulfur atoms. Using >0.6 eq. is wasteful and complicates purification. |
| Vessel Pressure | Max 250 psi | Thionation generates minor gaseous byproducts. Ensure the vial is rated for pressure, though these reactions are generally low-pressure. |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor homogeneity of solid mix. | Use a minimal amount of dry toluene or chlorobenzene (0.5 mL) to create a slurry. |
| Sticky/Tarred Product | Overheating (Hot spots). | Add neutral alumina as a solid support or reduce power density. |
| Strong Sulfur Smell | Hydrolysis of LR. | Ensure all glassware is dry. Use a calcium chloride guard tube or sealed vessel. |
Part 5: Data Summary & Comparative Analysis
The following data illustrates the efficiency gains of the microwave protocol compared to traditional thermal reflux methods.
Table 1: Comparison of Synthetic Methods for Quinoline-2-thiones
| Substrate (R-group) | Method | Time | Yield (%) | Solvent |
| 6-Methyl | Thermal Reflux | 14 hrs | 65% | Toluene |
| Microwave (Protocol A) | 6 min | 92% | None (Neat) | |
| 6-Methoxy | Thermal Reflux | 18 hrs | 58% | Xylene |
| Microwave (Protocol A) | 8 min | 89% | None (Neat) | |
| N-Aryl Derivative | Thermal Reflux | 12 hrs | 70% | Benzene |
| Microwave (Protocol B) | 10 min | 94% | Water |
Data aggregated from comparative studies (See Ref 1, 2).
Part 6: References
-
Green synthesis of substituted quinoline-2-thiones from 2-thiocoumarin under microwave irradiation. Source: ResearchGate URL:[5][6][7][Link]
-
Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Source: Bentham Science (Letters in Organic Chemistry) URL:[Link]
-
Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Source: Organic Chemistry Portal (J. Org. Chem.) URL:[Link]
-
Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Source: MDPI (Int. J. Mol.[5] Sci.) URL:[Link]
Sources
Protocol for converting quinolinones to quinolinethiones with P4S10
Optimized Thionation Strategies: Conversion of Quinolinones to Quinolinethiones using Phosphorus Pentasulfide ( )
Abstract & Strategic Overview
The conversion of quinolin-2-ones and quinolin-4-ones to their corresponding thiones (thioamides) is a pivotal transformation in medicinal chemistry. Quinolinethiones serve as critical pharmacophores in antifungal, antibacterial, and anticancer agents, and as versatile synthetic intermediates for complex heterocycles.
While Lawesson’s Reagent is often cited for mild thionation, Phosphorus Pentasulfide (
This guide presents a modernized, field-proven protocol focusing on the "Curphey Method" (HMDO-accelerated thionation) alongside the classic approach, offering a self-validating workflow that maximizes yield while minimizing purification bottlenecks.
Mechanistic Insight: The Activation Logic
To master this reaction, one must understand that
The Mechanism of Action[1][2][3]
-
Dissociation: The
adamantane-like cage breaks down in solution (equilibrium) to form reactive or solvent-stabilized zwitterions. -
Activation: In the presence of pyridine, a zwitterionic complex (
) forms, enhancing electrophilicity. -
Nucleophilic Attack: The carbonyl oxygen of the quinolinone attacks the phosphorus center.
-
Thionation: A four-membered oxaphosphetane-like transition state facilitates the exchange of Oxygen for Sulfur.
-
Driving Force: The formation of the strong
bond (in byproducts) drives the reaction forward.
Figure 1: Mechanistic flow of
Experimental Protocols
Method A: The "Curphey" Optimization (Recommended)
Context: This method utilizes Hexamethyldisiloxane (HMDO) . HMDO acts as an oxygen scavenger, reacting with phosphorus oxides to form silylated phosphates. This prevents the formation of sticky "polyphosphate glass" and allows for a much cleaner workup.
Reagents:
-
Substrate: Quinolinone derivative (1.0 equiv)
-
Reagent:
(0.2 – 0.4 equiv) Note: provides multiple sulfur atoms. -
Additive: HMDO (2.0 – 4.0 equiv)
-
Solvent: Anhydrous Toluene, Xylene, or Acetonitrile (0.2 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Argon balloon).
-
Mixing: Add the quinolinone substrate and
powder to the flask. -
Solvent & Additive: Add the anhydrous solvent followed by HMDO.
-
Checkpoint: The mixture will likely be a suspension. This is normal.
-
-
Reaction: Heat to reflux (approx. 80-110°C depending on solvent).
-
Observation: The reaction mixture often clarifies as the thionation proceeds and silylated phosphorus byproducts form.
-
-
Monitoring: Monitor by TLC. Quinolinethiones are typically less polar (higher Rf) and yellow/orange compared to the starting material.
-
Workup (The "Curphey" Advantage):
-
Cool the mixture to room temperature.
-
Option 1 (Filtration): If the byproduct precipitates as a solid, filter through a pad of Celite. Evaporate the filtrate to obtain the crude product.
-
Option 2 (Hydrolysis): Add aqueous
(5%) to the reaction mixture. Stir vigorously for 20 mins to hydrolyze silyl phosphates. Extract with DCM or Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol or Toluene. Column chromatography is often unnecessary.
Method B: The Classic Pyridine Reflux
Context: Use this only if HMDO is unavailable or if the substrate is highly insoluble in non-polar solvents. Pyridine acts as both solvent and activator.
Protocol:
-
Safety: Perform strictly in a fume hood. Connect the condenser outlet to a bleach trap (see Safety section) to neutralize evolved
. -
Reaction: Dissolve/suspend Quinolinone (1.0 equiv) in dry Pyridine (10-20 volumes). Add
(0.5 - 1.0 equiv). -
Reflux: Heat to reflux (115°C) for 4–12 hours. The solution will turn dark red/brown.
-
Quench: Pour the hot reaction mixture slowly into 5-10 volumes of ice water.
-
Critical: Vigorous stirring is required. This precipitates the crude thione and hydrolyzes the phosphorus complex.
-
-
Isolation: Filter the precipitate. Wash extensively with water to remove pyridine and phosphoric acid residues.
Data & Comparison of Methods
| Feature | Method A: HMDO/Toluene (Curphey) | Method B: Pyridine Reflux (Classic) |
| Reaction Time | 2 – 6 Hours | 6 – 24 Hours |
| Workup | Filtration or Mild Hydrolysis | Acidic Quench & Extraction |
| Byproducts | Silylated Phosphates (Soluble/Filterable) | Sticky Polyphosphates (Difficult to clean) |
| Yield | Typically 85–95% | 60–80% |
| Odour | Managed (Closed system) | High (Pyridine + |
| Suitability | Lab scale, expensive substrates | Large scale, simple substrates |
Critical Safety & Hazard Control ( )
The Silent Killer: This reaction generates Hydrogen Sulfide (
Mandatory Engineering Control: The Bleach Trap Do not vent this reaction directly into the hood exhaust. You must neutralize the effluent gas.
Figure 2: Mandatory gas scrubbing setup.
-
Trap Composition: 10% Sodium Hypochlorite (Bleach) + 10% NaOH solution.
-
Chemistry:
.
Troubleshooting Guide
| Problem | Diagnosis | Solution |
| Incomplete Conversion | "Stalled" reaction due to inactive reagent. | Add fresh |
| Sticky Black Tar | Polymerization of phosphorus byproducts. | Use Method A (HMDO). If using Method B, decant the liquid while hot; do not let the tar cool and harden in the flask. |
| Low Solubility | Substrate not dissolving in Toluene. | Switch solvent to Anhydrous Dioxane or Xylene (higher temp). Add 5-10% Pyridine to the HMDO mixture. |
| Product Hydrolysis | Thione reverting to ketone during workup. | Avoid acidic workups. Keep pH > 7. Process quickly; thiones can be sensitive to prolonged aqueous exposure. |
References
-
Curphey, T. J. (2002).[1] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1] The Journal of Organic Chemistry, 67(18), 6461–6473.
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of phosphorus pentasulfide in organic synthesis.[2][3][4][5][6] Chemical Reviews, 107(11), 5210–5278.
-
Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011).[5] Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.[2][5][7] The Journal of Organic Chemistry, 76(6), 1546–1553.
- Polyak, S. J., et al. (2019). Synthetic optimization of quinolinethione analogues as potent antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2205-2209.
Sources
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- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Selection for Recrystallization of 4-Methyl-1-phenyl-2(1H)-quinolinethione
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for the purification of 4-Methyl-1-phenyl-2(1H)-quinolinethione via recrystallization. The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount, and recrystallization remains a cornerstone technique for achieving high-purity solid compounds.[1][2][3] This guide moves beyond a simple procedural outline, delving into the underlying principles of solubility and crystallization to empower the user to make informed, rational decisions in solvent screening and process optimization. We present a systematic approach, from theoretical considerations to practical, step-by-step protocols for both single-solvent and mixed-solvent systems.
Introduction: The Significance of Crystalline Purity
4-Methyl-1-phenyl-2(1H)-quinolinethione is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and materials science.[4] The biological activity and physical properties of such compounds are intrinsically linked to their purity. Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[5][6] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][5][7] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving the impurities behind in the solution.[1][3]
The choice of solvent is the most critical parameter for a successful recrystallization.[5] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, ensuring maximum recovery of the purified product.[8][9] This guide will provide a robust framework for selecting the optimal solvent or solvent system for 4-Methyl-1-phenyl-2(1H)-quinolinethione.
Theoretical Framework for Solvent Selection
A successful recrystallization is predicated on the principle that the solubility of most solids increases with temperature.[5] The selection of an appropriate solvent is therefore a balance of several key factors:
-
Solubility Profile: The ideal solvent should dissolve the target compound sparingly or not at all at room temperature but completely at its boiling point.[5][8] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
-
"Like Dissolves Like": This adage is a useful starting point.[2][9] The polarity of the solvent should be comparable to that of the solute. 4-Methyl-1-phenyl-2(1H)-quinolinethione possesses both nonpolar (phenyl and quinoline rings) and polar (thiocarbonyl group) features, suggesting that solvents of intermediate polarity may be effective.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[9] Additionally, a relatively volatile solvent is easier to remove from the final crystals.[8]
-
Inertness: The solvent must not react with the compound being purified.[6][8]
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
Physicochemical Properties of 4-Methyl-1-phenyl-2(1H)-quinolinethione
Understanding the structure and properties of the target molecule is crucial for predicting its solubility.
| Property | Value/Description | Source |
| Molecular Formula | C₁₆H₁₃NS | [10] |
| Molecular Weight | 251.35 g/mol | [10] |
| Structure | A quinoline core with a methyl group at position 4, a phenyl group at position 1, and a thiocarbonyl group at position 2. | [10] |
| Predicted Polarity | The presence of the aromatic rings suggests nonpolar character, while the C=S bond introduces polarity. This duality indicates that solvents of intermediate polarity, such as alcohols, esters, or ketones, might be suitable. | |
| Predicted XlogP | 3.6 | [10] |
Experimental Protocol: Systematic Solvent Screening
A systematic, small-scale screening process is the most efficient method for identifying a suitable recrystallization solvent.
Materials and Equipment
-
Crude 4-Methyl-1-phenyl-2(1H)-quinolinethione
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Workflow for Solvent Screening
The following workflow provides a structured approach to testing potential solvents.
Caption: Workflow for single-solvent screening.
Interpreting the Results
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a significant amount of crystals upon cooling.
| Solvent | Polarity | Predicted Behavior with 4-Methyl-1-phenyl-2(1H)-quinolinethione |
| Water | High | Likely insoluble due to the large nonpolar aromatic structure. |
| Hexane | Low | May have some solubility due to the aromatic rings, but likely poor overall. |
| Toluene | Low | Good candidate for dissolving the nonpolar parts of the molecule. |
| Ethyl Acetate | Medium | A strong candidate due to its intermediate polarity, potentially balancing the polar and nonpolar features of the solute. |
| Acetone | Medium | Similar to ethyl acetate, a promising candidate. |
| Ethanol/Methanol | High | May be too polar, but worth testing, especially in a mixed-solvent system.[11][12] |
Advanced Technique: Mixed-Solvent Recrystallization
In cases where no single solvent provides the ideal solubility profile, a mixed-solvent system, also known as a solvent-antisolvent or solvent-pair system, can be employed.[13] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy), indicating the onset of crystallization. The solution is then heated until it becomes clear again, and then allowed to cool slowly.
Protocol for Mixed-Solvent Screening
-
Dissolve the crude compound in a minimal amount of a "good" hot solvent.
-
While the solution is still hot, add a "poor" solvent dropwise until persistent cloudiness is observed.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Common solvent pairs often consist of two miscible solvents of differing polarities, such as ethanol-water or toluene-hexane.[9]
General Protocol for Recrystallization of 4-Methyl-1-phenyl-2(1H)-quinolinethione
Once a suitable solvent or solvent system has been identified, the following general protocol can be applied for larger-scale purification.
Caption: General workflow for recrystallization.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound melts before dissolving, use a lower-boiling solvent or a larger volume of the current solvent.
-
No Crystal Formation: This may be due to using too much solvent. Try evaporating some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also induce nucleation.
-
Rapid Crystal Formation/Poor Purity: This can result from cooling the solution too quickly. Slower cooling allows for the formation of larger, purer crystals.[6]
Conclusion
The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization of 4-Methyl-1-phenyl-2(1H)-quinolinethione. By following the systematic screening protocols outlined in this guide, researchers can efficiently identify the optimal solvent or solvent system to achieve high-purity crystalline material. A thorough understanding of the principles of solubility and crystallization, combined with careful experimental technique, will ensure a robust and reproducible purification process.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]
-
Study.com. (n.d.). Crystallization Definition, Process & Examples. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.). Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(4-methylphenyl)-2(1H)-quinolinone. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methyl-1-phenyl-2(1h)-quinolinethione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
National Institutes of Health. (n.d.). 4-Methyl-1-phenylquinolin-2(1H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2-phenyl-4(1H)-quinolinone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
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Application Notes and Protocols for Metal Complexation using 4-Methyl-1-phenyl-2(1H)-quinolinethione Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-Methyl-1-phenyl-2(1H)-quinolinethione in Coordination Chemistry and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a thione group, as in 4-Methyl-1-phenyl-2(1H)-quinolinethione, the resulting molecule gains potent metal-chelating properties. The presence of both a soft sulfur donor and potentially other coordination sites within the quinoline ring system allows for the formation of stable complexes with a wide array of transition metals. This ability to chelate essential metal ions is a cornerstone of the biological activity observed in many metal-based drugs, which can range from antimicrobial to anticancer effects.
The metal complexes of quinoline derivatives have shown promise in overcoming challenges such as drug resistance and in offering novel mechanisms of action. The coordination of the quinolinethione ligand to a metal center can enhance its cytotoxic or antimicrobial properties through several mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS). This document provides a comprehensive guide to the synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinethione and its subsequent use in the formation of metal complexes, along with detailed protocols for their characterization. The methodologies presented herein are grounded in established chemical principles and are designed to be adaptable for the exploration of new therapeutic agents.
Synthesis of the Ligand: 4-Methyl-1-phenyl-2(1H)-quinolinethione
The synthesis of the target ligand is a two-step process, beginning with the synthesis of the corresponding quinolinone, followed by a thionation reaction.
Part 1: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinone
The synthesis of the quinolinone precursor can be achieved via a modified Combes or Friedländer annulation reaction. A common approach involves the acid-catalyzed condensation of an aniline with a β-ketoester.
Protocol 1: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinone
Objective: To synthesize the quinolinone precursor.
Materials:
-
N-phenylaniline (N-methylaniline)
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, combine N-phenylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add polyphosphoric acid (or concentrated sulfuric acid) to the mixture with stirring. The reaction is exothermic and should be controlled in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture at 100-120°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methyl-1-phenyl-2(1H)-quinolinone.
Part 2: Thionation of 4-Methyl-1-phenyl-2(1H)-quinolinone
The conversion of the quinolinone to the corresponding quinolinethione is typically achieved using a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.
Protocol 2: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinethione
Objective: To synthesize the target quinolinethione ligand.
Materials:
-
4-Methyl-1-phenyl-2(1H)-quinolinone
-
Phosphorus pentasulfide (P4S10) or Lawesson's reagent
-
Anhydrous toluene or pyridine
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methyl-1-phenyl-2(1H)-quinolinone (1 equivalent) in anhydrous toluene or pyridine.
-
Add phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents) portion-wise to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methyl-1-phenyl-2(1H)-quinolinethione.
dot
Caption: Synthetic pathway for 4-Methyl-1-phenyl-2(1H)-quinolinethione.
General Protocol for Metal Complexation
The 4-Methyl-1-phenyl-2(1H)-quinolinethione ligand can act as a bidentate or monodentate ligand, coordinating to metal ions primarily through the sulfur atom and potentially through a nitrogen or other donor atoms in the quinoline ring. The following is a generalized protocol for the synthesis of its metal complexes.
Protocol 3: General Synthesis of Metal Complexes
Objective: To synthesize metal complexes of 4-Methyl-1-phenyl-2(1H)-quinolinethione.
Materials:
-
4-Methyl-1-phenyl-2(1H)-quinolinethione (Ligand)
-
A soluble salt of the desired metal ion (e.g., CuCl₂, Zn(OAc)₂, K₂PtCl₄)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Diethyl ether
Procedure:
-
Dissolve the ligand (typically 2 equivalents for a 1:2 metal-to-ligand ratio) in warm methanol or ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand is to be deprotonated for coordination, add a few drops of triethylamine to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the metal ion and desired complex.
-
The formation of a precipitate often indicates the formation of the metal complex.
-
If a precipitate forms, collect it by filtration, wash with cold solvent (methanol or ethanol) and then with diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Dry the resulting solid in a desiccator.
dot
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
A suite of analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand upon complexation.
| Functional Group | **Ligand (Expected, cm⁻¹) ** | Complex (Expected Change) | Rationale |
| C=S (Thione) | ~1100-1250 | Shift to lower frequency | Coordination of the sulfur atom to the metal center weakens the C=S bond. |
| C=N (Quinoline) | ~1600-1650 | Shift to lower or higher frequency | A shift indicates the involvement of the quinoline nitrogen in coordination. |
| M-S (Metal-Sulfur) | N/A | New band in the far-IR region (~400-500 cm⁻¹) | Appearance of a new band confirms the formation of a metal-sulfur bond. |
| M-N (Metal-Nitrogen) | N/A | New band in the far-IR region (~500-600 cm⁻¹) | Appearance of a new band suggests coordination of a nitrogen atom. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex.
| Transition | Ligand (Expected, nm) | Complex (Expected Change) | Rationale |
| π → π | ~250-350 | Shift in wavelength and/or intensity | Coordination can alter the energy levels of the ligand's molecular orbitals. |
| n → π | ~350-450 | Shift or disappearance | The non-bonding electrons on the sulfur atom are involved in coordination, affecting this transition. |
| d-d transitions | N/A | New, often broad and weak, bands in the visible region | For transition metal complexes with d-electrons, these bands correspond to electronic transitions between d-orbitals. |
| Ligand-to-Metal Charge Transfer (LMCT) | N/A | New, intense bands | An electron is excited from a ligand-based orbital to a metal-based orbital. |
| Metal-to-Ligand Charge Transfer (MLCT) | N/A | New, intense bands | An electron is excited from a metal-based orbital to a ligand-based orbital. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for characterizing the ligand and its diamagnetic metal complexes. For paramagnetic complexes, NMR spectra can be broad and shifted, providing different types of structural information.
| Nucleus | Ligand (Expected) | Diamagnetic Complex (Expected Change) | Rationale |
| ¹H (Aromatic protons) | Resonances in the aromatic region (δ 7-9 ppm) | Shifts in chemical shifts of protons near the coordination site | The electronic environment of the protons is altered upon complexation. |
| ¹³C (C=S carbon) | Resonance at ~δ 180-200 ppm | Upfield or downfield shift | Coordination directly affects the electronic density around the thione carbon. |
| ¹³C (Aromatic carbons) | Resonances in the aromatic region (δ 110-150 ppm) | Shifts in chemical shifts of carbons near the coordination site | Changes in the electronic distribution upon metal binding. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, confirming their composition. Electrospray ionization (ESI-MS) is particularly useful for analyzing metal complexes.
Applications in Drug Development
The metal complexes of quinolinethione derivatives are being investigated for a range of therapeutic applications.
-
Anticancer Activity: Many metal complexes exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligands. The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species and interaction with DNA.
-
Antimicrobial Activity: The chelation of metal ions can significantly enhance the antimicrobial properties of the quinoline scaffold. These complexes can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nutrient uptake.
Conclusion
The 4-Methyl-1-phenyl-2(1H)-quinolinethione ligand offers a versatile platform for the development of novel metal-based therapeutic agents. The protocols outlined in this document provide a comprehensive framework for the synthesis and characterization of this ligand and its metal complexes. By systematically exploring different metal centers and further modifying the ligand structure, researchers can fine-tune the biological activity of these compounds, paving the way for the discovery of new and effective drugs.
References
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- Psomas, G., & Kessissoglou, D. P. (2013). Quinolones and their metal complexes: A continuous quest for new therapeutic agents. Coordination Chemistry Reviews, 257(21-22), 2767-2786.
- Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert.
- Jain, S. K., et al. (2014). Quinolone antibiotics and their applications in metal complexes: An update.
- Chohan, Z. H., et al. (2010). Metal complexes of quinoline derived sulfonamides: Synthesis, characterization and antibacterial studies. European Journal of Medicinal Chemistry, 45(7), 2937-2945.
- El-Gamel, N. E. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1432-1442.
- Kale, A. D., et al. (n.d.). Efficient synthesis and characterization of new ligand and their transition metal complexes derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide.
- Prachayasittikul, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press.
- Vasilev, A., et al. (2007). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o72.
- Reddy, C. S., et al. (2007). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. E-Journal of Chemistry, 4(4), 543-548.
- Aliabadi, A., et al. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. Journal of Inorganic Biochemistry, 243, 112198.
- Garzón-Galeano, C., et al. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules, 26(16), 4784.
- PubChem. (n.d.). 4-methyl-1-phenyl-2(1h)-quinolinethione.
- Khan, I., et al. (2012). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 4(5), 1896-1901.
- Singh, R., & Geetanjali. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- Szypa, M., et al. (2023).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline.
- Hegde, P. L., et al. (2021). Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-ylmethylene)thiosemicarbazone and evaluation of their antitubercular activity.
- Patel, K. C., et al. (2005). Synthesis, Characterization of Some Metal Complexes of 4-Acetylsemicarbazone-1-phenyl-3-methyl-2-pyrazolin-5-one. Asian Journal of Chemistry, 17(4), 3069-3075.
- NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. NIST WebBook.
- Wang, D., et al. (2019). Synthesis, characterization, and cytotoxicity of Pt (Ⅱ) and Pd (Ⅱ) complexes with 2-phenyl-1H-imidazo[4,5-f]phenanthroline as ligand.
- Obaleye, J. A., et al. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Modern Chemistry, 9(3), 46-51.
- Nfor, E. N., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(5), 643.
Application Notes and Protocols for the Functionalization of the C4-Methyl Group in Quinolinethione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic strategies for the functionalization of the C4-methyl group in quinolinethione derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying chemical logic and practical insights to empower researchers in the synthesis of novel quinolinethione-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, and the ability to selectively modify substituents, such as the C4-methyl group, is crucial for expanding the chemical space and developing new therapeutic agents.[1]
Introduction: The Significance of C4-Methyl Functionalization
Quinolinethione derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to enhance the pharmacological profile of these derivatives.[2] The C4-methyl group, in particular, presents a reactive handle for introducing diverse functionalities that can modulate the biological activity, physicochemical properties, and target selectivity of the parent molecule. This guide will focus on several key transformations of the C4-methyl group, providing both theoretical background and practical protocols.
Synthesis of the Starting Material: 4-Methylquinoline-2(1H)-thione
A common precursor for the functionalization of the C4-methyl group is 4-methylquinoline-2(1H)-thione. This compound can be synthesized through various methods, with a common route involving the thionation of the corresponding 4-methylquinolin-2(1H)-one.
Protocol 1: Synthesis of 4-Methylquinoline-2(1H)-thione
This protocol describes the conversion of 4-methylquinolin-2(1H)-one to its thione analogue using Lawesson's reagent or phosphorus pentasulfide.
Materials:
-
4-methylquinolin-2(1H)-one
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene or pyridine
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinolin-2(1H)-one (1 equivalent) in anhydrous toluene or pyridine.
-
Add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If pyridine is used as the solvent, remove it under reduced pressure. If toluene is used, dilute the mixture with ethyl acetate.
-
Carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-methylquinoline-2(1H)-thione.
Causality Behind Experimental Choices:
-
Solvent: Toluene and pyridine are common high-boiling point solvents suitable for thionation reactions which often require elevated temperatures. Pyridine can also act as a base to facilitate the reaction.
-
Thionating Agent: Lawesson's reagent is often preferred over P₄S₁₀ as it is more soluble in organic solvents and can lead to cleaner reactions with higher yields.
-
Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize any acidic byproducts and unreacted reagents.
Functionalization Strategies for the C4-Methyl Group
The methyl group at the C4 position of the quinolinethione ring is analogous to a benzylic methyl group and is therefore susceptible to a variety of chemical transformations. The following sections detail protocols for key functionalization reactions.
Halogenation: Introduction of a Reactive Handle
Halogenation, particularly bromination, of the C4-methyl group provides a versatile intermediate that can be further elaborated through nucleophilic substitution reactions. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination under radical conditions.[3][4][5]
This protocol details the synthesis of 4-(bromomethyl)quinoline-2(1H)-thione.
Materials:
-
4-Methylquinoline-2(1H)-thione
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 4-methylquinoline-2(1H)-thione (1 equivalent) in anhydrous CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere, with irradiation from a sunlamp or a standard incandescent light bulb to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-(bromomethyl)quinoline-2(1H)-thione can be purified by recrystallization or column chromatography.
Trustworthiness and Self-Validation:
-
The progress of the reaction can be visually monitored by the consumption of the denser NBS and the formation of the less dense succinimide.
-
¹H NMR spectroscopy of the product should show the disappearance of the methyl singlet and the appearance of a new singlet for the bromomethyl group at a downfield chemical shift.
Experimental Workflow for Radical Bromination
Caption: Workflow for the radical bromination of 4-methylquinoline-2(1H)-thione.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the C4-methyl group can lead to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic transformations. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes (Riley oxidation).[6][7][8][9]
Materials:
-
4-Methylquinoline-2(1H)-thione
-
Selenium dioxide (SeO₂)
-
Dioxane or a mixture of ethanol and water
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methylquinoline-2(1H)-thione (1 equivalent) in dioxane.
-
Add a stoichiometric amount of selenium dioxide (1.1 equivalents).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture and filter off the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2-thioxo-1,2-dihydroquinoline-4-carbaldehyde.
Causality Behind Experimental Choices:
-
Reagent: Selenium dioxide is a specific reagent for the oxidation of activated methyl and methylene groups to carbonyl compounds.
-
Solvent: Dioxane is a common solvent for SeO₂ oxidations due to its ability to dissolve both the organic substrate and the reagent at elevated temperatures.
Reaction Pathway for Selenium Dioxide Oxidation
Caption: Oxidation of the C4-methyl group using Selenium Dioxide.
Condensation Reactions: C-C and C-N Bond Formation
The activated C4-methyl group can participate in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The Mannich reaction and the Kröhnke pyridine synthesis are two powerful methods in this regard.
The Mannich reaction introduces an aminomethyl group at the C4-position, providing access to a variety of derivatives with potential biological activity.[10][11][12]
Materials:
-
4-Methylquinoline-2(1H)-thione
-
Formaldehyde (aqueous solution or paraformaldehyde)
-
A secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Hydrochloric acid (catalytic amount)
-
Ethanol or other suitable protic solvent
Procedure:
-
To a solution of the secondary amine in ethanol, add a catalytic amount of hydrochloric acid.
-
Add aqueous formaldehyde and stir for 15-20 minutes at room temperature to pre-form the Eschenmoser's salt intermediate.
-
Add 4-methylquinoline-2(1H)-thione to the reaction mixture.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude Mannich base by column chromatography or recrystallization.
Expertise & Experience:
-
The pre-formation of the iminium ion from formaldehyde and the secondary amine is often crucial for the success of the Mannich reaction.
-
The choice of solvent and temperature can significantly influence the reaction rate and yield.
The Kröhnke pyridine synthesis is a powerful method for the formation of substituted pyridines.[13][14][15] While not a direct functionalization of the C4-methyl group of a pre-existing quinolinethione, a related strategy could be envisioned. The C4-methyl group could first be oxidized to an aldehyde (as in Protocol 3), which could then be converted to an α,β-unsaturated ketone. This intermediate could then potentially participate in a Kröhnke-type reaction to build a new pyridine ring onto the quinoline scaffold. This represents a more advanced, multi-step approach for creating complex fused heterocyclic systems.
Data Presentation
The following table summarizes the expected transformations and potential yields based on analogous reactions in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.
| Reaction | Reagents | Product | Expected Yield Range |
| Bromination | NBS, AIBN, CCl₄ | 4-(Bromomethyl)quinoline-2(1H)-thione | 60-80% |
| Oxidation | SeO₂, Dioxane | 2-Thioxo-1,2-dihydroquinoline-4-carbaldehyde | 40-60% |
| Mannich Reaction | Formaldehyde, Secondary Amine, HCl | 4-((Dialkylamino)methyl)quinoline-2(1H)-thione | 50-75% |
Conclusion
The functionalization of the C4-methyl group in quinolinethione derivatives opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore these synthetic transformations. The key to success lies in careful experimental design, monitoring, and purification, grounded in a solid understanding of the underlying reaction mechanisms.
References
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
Mannich reaction - Wikipedia. Available at: [Link]
-
General route to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 6 synthesis. Available at: [Link]
-
. Available at: [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. Available at: [Link]
-
Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. Available at: [Link]
-
New quinazolinone-based Mannich bases: Synthesis and in vitro cytotoxic evaluation. Available at: [Link]
-
Selenium Dioxide in Organic Chemistry | Riley Oxidation | Chemical Reactions and Equations for Exam - YouTube. Available at: [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. Available at: [Link]
-
Mannich-Type Condensation and Domino Quinazolinone-Amidine Rearrangement Affords Ring-Fused Mackinazolinones with Anti-Amoebic Activity - PMC. Available at: [Link]
-
N-bromosuccinimide – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. Available at: [Link]
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scientific Research Publishing. Available at: [Link]
-
(PDF) Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines - ResearchGate. Available at: [Link]
-
Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Available at: [Link]
-
Some Reactions of 2- and 4-Substituted 8-Methyl- quinolin-2(1H)-ones and their Thio Analogues - Semantic Scholar. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]
-
Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. Available at: [Link]
-
A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Available at: [Link]
-
Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Available at: [Link]
-
-
Available at: [Link]
-
Sources
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- 2. mdpi.com [mdpi.com]
- 3. suru-chem.com [suru-chem.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating the Radical Scavenging Potential of 4-Methyl-1-phenyl-2(1H)-quinolinethione
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions.[1] Antioxidants and radical scavengers are critical in mitigating the damage caused by these highly reactive species.[2] The quinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, and its derivatives have been explored for various therapeutic properties, including antioxidant activity.[1][3][4][5] Similarly, compounds containing a thione (C=S) group have demonstrated significant radical scavenging capabilities.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Methyl-1-phenyl-2(1H)-quinolinethione , a novel compound combining both the quinoline and thione functionalities, as a potential radical scavenger. We present the foundational principles of radical scavenging, detailed protocols for two benchmark assays—DPPH and ABTS—and a framework for robust data analysis and interpretation.
Compound Profile: 4-Methyl-1-phenyl-2(1H)-quinolinethione
-
Chemical Structure:
-
Physicochemical Properties (Predicted):
Safety and Handling
-
General Handling: Avoid contact with skin and eyes.[8][9] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Protect from light and moisture.[10]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8][10]
Principle of Radical Scavenging by Thione Derivatives
The antioxidant capacity of a compound is primarily its ability to neutralize free radicals. This is generally achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[11]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, quenching it and forming a more stable antioxidant radical.[12]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then typically be stabilized through resonance.[11][13] In some cases, this is followed by proton transfer (SET-PT).[12]
The thione moiety (C=S) in 4-Methyl-1-phenyl-2(1H)-quinolinethione, along with the extended conjugation of the quinoline ring system, is hypothesized to facilitate radical scavenging. The thione can potentially tautomerize to a thiol form, which can readily donate a hydrogen atom (HAT mechanism). The aromatic rings can stabilize the resulting radical through electron delocalization.[12]
Caption: Step-by-step workflow for the DPPH assay.
Reagents and Equipment:
-
4-Methyl-1-phenyl-2(1H)-quinolinethione
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), HPLC grade
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Trolox or Ascorbic Acid (as a positive control)
-
UV-Vis Spectrophotometer or Microplate reader
-
96-well microplates (if using a plate reader)
-
Calibrated micropipettes and tips
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or covered with aluminum foil to protect it from light. [2]Adjust the absorbance of this solution to approximately 1.0 ± 0.1 at 517 nm using methanol as a blank. [14]2. Preparation of Test Compound Stock Solution: Prepare a 1 mg/mL or 10 mM stock solution of 4-Methyl-1-phenyl-2(1H)-quinolinethione in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Serial Dilutions: From the stock solution, prepare a series of working solutions of the test compound and the positive control (e.g., Trolox) at various concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Assay Protocol (96-well plate format): a. Add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the respective wells. c. For the control well (A_control), add 100 µL of the solvent used for dilutions (e.g., methanol) instead of the sample. d. For the blank well, add 200 µL of methanol.
-
Incubation: Shake the plate gently and incubate for 30 minutes in the dark at room temperature. [2][15]The incubation time is critical as the reaction kinetics can vary between compounds. [16]6. Measurement: Measure the absorbance of each well at 517 nm. [14]
Protocol 2: ABTS Radical Scavenging Assay
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// Connections start -> prep_abts_kps; prep_abts_kps -> generate_radical; generate_radical -> dilute_radical; start -> prep_compound; dilute_radical -> reaction_setup; prep_compound -> reaction_setup; reaction_setup -> incubation; incubation -> measurement; measurement -> calculation; calculation -> plot; plot -> ic50; ic50 -> end; }
Sources
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- 3. journals.iau.ir [journals.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PubChemLite - 4-methyl-1-phenyl-2(1h)-quinolinethione (C16H13NS) [pubchemlite.lcsb.uni.lu]
- 8. peptide.com [peptide.com]
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- 11. Elucidation of radical quenching mechanisms for five novel antioxidants. – Office of Undergraduate Research [our.utah.edu]
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- 16. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing sulfur byproducts from quinolinethione synthesis
Technical Support Center: Quinolinethione Synthesis
A Researcher's Guide to Eliminating Sulfur Byproducts
Welcome to the technical support center for quinolinethione synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying quinolinethione, with a specific focus on the removal of persistent sulfur byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding sulfur-based impurities in quinolinethione synthesis.
Q1: What are the most common sulfur byproducts I should expect in my quinolinethione synthesis?
A1: The synthesis of quinolinethiones, particularly when using elemental sulfur or other thionating agents, can generate several sulfur-based impurities. The most common byproduct is unreacted elemental sulfur (S₈) , which often precipitates as a fine yellow powder. Another frequent byproduct is hydrogen sulfide (H₂S) , a toxic and malodorous gas, which can form under certain reaction conditions. Depending on the specific synthetic route, other organic and inorganic sulfides may also be present.
Q2: Why is elemental sulfur so difficult to remove from my crude product?
A2: Elemental sulfur poses a purification challenge due to its variable solubility in common organic solvents. It is often sparingly soluble in cold solvents but can become significantly more soluble upon heating. This property means it can co-precipitate with your desired quinolinethione product upon cooling, making simple filtration ineffective. Its non-polar nature can also cause it to co-elute with products during normal-phase column chromatography.
Q3: I notice a strong "rotten egg" smell from my reaction. What is it, and what precautions should I take?
A3: The distinct "rotten egg" odor is characteristic of hydrogen sulfide (H₂S) gas. H₂S is a highly toxic and flammable gas that can cause olfactory fatigue, meaning your sense of smell can be deadened at high concentrations, leading to a false sense of security. All manipulations of reactions that may produce H₂S must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory. Consider having an H₂S gas detector available if you are working with these reactions frequently.
Q4: Can these sulfur byproducts interfere with my subsequent reactions or biological assays?
A4: Absolutely. Elemental sulfur and other sulfur-containing impurities can poison catalysts, particularly those based on transition metals like palladium, which are common in cross-coupling reactions. In a biological context, these impurities can interfere with assays, exhibit their own biological activity, or react with other components in your assay medium, leading to unreliable and irreproducible results. Therefore, rigorous purification is a critical step.
Troubleshooting Guide: From Crude Product to Pure Quinolinethione
This section provides a problem-oriented approach to purification. Identify your primary issue below and follow the recommended workflow.
Logical Workflow for Purification Strategy Selection
The diagram below outlines a decision-making process to help you select the most appropriate purification strategy based on the state of your crude product.
Caption: Step-by-step workflow for removing H₂S.
Detailed Protocol: Aqueous Base Wash
This protocol is intended to be part of the reaction workup to neutralize and remove acidic gases like H₂S.
-
Safety First: Ensure the entire procedure is conducted in a certified chemical fume hood.
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture to a separatory funnel containing a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Causality: The basic solution will react with the acidic H₂S to form a non-volatile salt (e.g., NaHS or Na₂S), which will remain in the aqueous layer.
-
Caution: This quenching can be exothermic and may cause pressure buildup. Vent the separatory funnel frequently.
-
-
Extraction: Extract your quinolinethione product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separation: Separate the organic layer from the aqueous layer. The aqueous layer now contains the captured sulfide salts and can be treated for proper disposal.
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be free of volatile sulfur compounds and ready for further purification like recrystallization or chromatography.
Issue 3: My product is an oil, or recrystallization is ineffective.
Underlying Cause: The product may be inherently non-crystalline, or the impurities are too similar in solubility to be removed by recrystallization.
Primary Solution: Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is an excellent tool for separating complex mixtures.
Table 2: Chromatography Considerations for Thiones
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (Standard) or Alumina (Basic) | Silica is the default choice. However, some quinolinethiones can be unstable on acidic silica. If you observe decomposition (streaking, color change on the column), switch to neutral or basic alumina. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol Gradient | Start with a non-polar system (e.g., 95:5 Hexanes:EtOAc) and gradually increase polarity. Elemental sulfur, being very non-polar, will typically elute very quickly in such systems, often with the solvent front. Your more polar quinolinethione product will elute later. |
| Detection | UV Lamp (254 nm) | Quinolinethiones are typically UV-active, allowing for easy visualization of spots on a TLC plate and fractions from the column. |
Detailed Protocol: Flash Column Chromatography
-
Adsorb the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
Pack the Column: Prepare a glass column with silica gel in your starting eluent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc). Ensure the column is packed evenly without any air bubbles.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute: Begin running the solvent through the column.
-
Sulfur Removal: The elemental sulfur will travel down the column very quickly. You can often see it as a faint yellow band. Collect these initial fractions and check them by TLC.
-
Product Collection: Gradually increase the polarity of your eluent to elute your quinolinethione product. Collect fractions and monitor them by TLC.
-
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
By systematically applying these troubleshooting steps and detailed protocols, you can effectively remove challenging sulfur byproducts and obtain high-purity quinolinethione for your research and development needs.
References
-
Instructables. How to Purify Sulfur by Recrystallization With Xylene. [Link]
-
Wikipedia. Desulfurization. [Link]
-
Science.gov. removing sulfur compounds: Topics by Science.gov. [Link]
-
YouTube. How to Purify Sulfur by Recrystallization with Xylenes. [Link]
-
ESPI Metals. Sulfur - ESPI Metals. [Link]
-
Sulphur. Sulfur. [Link]
-
MDPI. Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Sulfur. [Link]
-
YouTube. Recrystallization of Sulfur. [Link]
-
SULPHUR SAFETY DATA SHEET. [Link]
-
ChemSupply Australia. Safety Data Sheet SULFUR. [Link]
-
ResearchGate. (PDF) Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. [Link]
-
Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. [Link]
- OST
Overcoming steric hindrance in N-phenyl quinoline thionation
Topic: Overcoming Steric Hindrance in
Executive Summary: The Steric Challenge
Thionation of
When you introduce a bulky thionating agent like Lawesson’s Reagent (LR) , the active thionating species (a dithiophosphine ylide) struggles to approach the carbonyl carbon. The steric bulk of the reagent’s own anisyl groups clashes with the
The Solution: To overcome this, we must either (A) reduce the steric bulk of the reagent using Curphey’s Method (
Diagnostic Workflow
Before selecting a protocol, assess your specific substrate’s constraints using this decision matrix.
Caption: Decision matrix for selecting the optimal thionation protocol based on steric hindrance and prior experimental outcomes.
Technical Deep Dive: Mechanism & Failure Points
To troubleshoot effectively, you must understand why the reaction fails.
The Mechanism:
Both LR and
The Steric Trap:
In
-
Lawesson’s Reagent: The active monomer carries a bulky 4-methoxyphenyl group.[1][3] This group physically collides with the
-phenyl ring of your substrate, preventing the formation of the 4-membered intermediate. -
Curphey’s Advantage:
generates a smaller reactive species.[1] When activated with Hexamethyldisiloxane (HMDO), it forms silylated phosphates that are potent oxophiles but lack the massive aromatic bulk of LR.
Experimental Protocols
Protocol A: Curphey’s Method (The "Gold Standard" for Hindered Systems)
Recommended for: Highly hindered substrates, ortho-substituted N-phenyl groups, or when LR purification is difficult.[1]
Reagents:
-
Substrate:
-phenyl quinolin-2-one (1.0 equiv)[1] -
Phosphorus Pentasulfide (
): 0.2 – 0.4 equiv (Note: delivers multiple sulfur atoms, but excess ensures completion).[1] -
Hexamethyldisiloxane (HMDO): 2.0 – 4.0 equiv.[1]
-
Solvent: Anhydrous Xylene or Toluene.[1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Mixing: Add the quinolone substrate,
, and anhydrous solvent. -
Activation: Add HMDO via syringe. Why? HMDO acts as an oxygen scavenger, driving the equilibrium by trapping the P=O byproduct as a soluble silyl phosphate.
-
Reflux: Heat to reflux (approx. 140°C for xylene). Monitor by TLC.[1][2][4]
-
Checkpoint: Unlike LR, the solution usually remains clearer.
-
-
Workup (Crucial): Cool to room temperature. Add aqueous
or solution and stir vigorously for 30 minutes.-
Why? This hydrolyzes the inorganic phosphorus byproducts into the water phase, leaving your thionated product in the organic phase.
-
-
Isolation: Separate layers, dry organic layer over
, and concentrate.
Protocol B: Microwave-Assisted Thionation
Recommended for: Rapid screening, small scales, or when thermal decomposition is a concern.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Solvent: Minimal dry Chlorobenzene or Solvent-Free (neat mixture).[1]
Step-by-Step:
-
Setup: Mix substrate and LR in a microwave-safe vial.
-
Irradiation: Set microwave reactor to 100–120°C with high stirring.
-
Time: Run for 5–15 minutes. (Compare to 12+ hours thermal reflux).[1]
-
Workup: Flash chromatography is usually required immediately, as LR byproducts are not easily removed by hydrolysis compared to Curphey’s method.[1]
Troubleshooting & FAQs
Q1: The reaction stalls at 50% conversion even with excess Lawesson’s Reagent. Why? A: This is the "Product Inhibition" effect. The byproduct of LR (the oxo-dimer) and the thionated product can form stable aggregates or simply crowd the reaction center.
-
Fix: Switch to Protocol A (Curphey’s) . The silylated byproducts in Curphey’s method do not aggregate and are easily washed away, preventing equilibrium stagnation.
Q2: I see a new spot on TLC that isn't starting material or product. What is it? A: In quinoline systems, this is often the desulfurized dimer or a polymerized species caused by overheating.
-
Fix: Lower the temperature and use a catalytic amount of Pyridine (1-2 drops) if using
.[1] Pyridine activates the phosphorus reagent, allowing reaction at lower temperatures.
Q3: My product smells like rotten cabbage and the smell won't go away after the column. A: You have residual sulfur-phosphorus byproducts.
-
Fix: Before the column, perform a bleach wash (dilute sodium hypochlorite) or a vigorous wash with 10% NaOH (if your product is base-stable).[1] This oxidizes/hydrolyzes the smelly P-S residues.
Q4: Can I use THF as a solvent?
A: Generally, no for this specific substrate.[1] The boiling point of THF (66°C) is too low to overcome the steric activation energy barrier of the
Comparative Data: Reagent Efficiency
| Feature | Lawesson's Reagent (LR) | Curphey's ( |
| Steric Tolerance | Low (Bulky ligands) | High (Small active species) |
| Reaction Temp | 80–110°C | 110–140°C |
| Workup Ease | Difficult (Chromatography req.) | Easy (Hydrolytic wash) |
| Atom Economy | Poor (High MW waste) | Moderate |
| Moisture Sensitivity | High | Moderate |
References
-
Curphey, T. J. (2002).[1][5] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[2][5][6] The Journal of Organic Chemistry, 67(18), 6461–6473.[5] [1]
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1][7] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][8][9][10] Chemical Reviews, 107(11), 5210–5278.[1]
-
Varma, R. S., & Kumar, D. (1999).[1][11] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids.[1][11] Organic Letters, 1(5), 697–700.[1]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][11] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][12] Synthesis, 2003(13), 1929–1958.[1]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting incomplete conversion of quinolinone to thione
Welcome to the technical support center for the conversion of quinolinones to their corresponding thioquinolones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues, particularly incomplete conversion, in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Introduction: The Quinolinone-to-Thione Transformation
The conversion of a carbonyl group (C=O) in a quinolinone to a thiocarbonyl group (C=S) is a critical transformation in medicinal chemistry. The resulting thioquinolone often exhibits altered physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can lead to enhanced biological activity or novel pharmacological profiles.[1] The most common reagents for this thionation are Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀).[1][2] While effective, these reagents can present challenges, frequently resulting in incomplete reactions. This guide will help you troubleshoot and optimize your reaction for a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thionation reaction is very slow or stalls, leaving a significant amount of starting quinolinone. What are the likely causes and how can I fix it?
A1: Incomplete conversion is the most common issue in thionation reactions. Several factors related to reagent stoichiometry, reaction conditions, and substrate reactivity can be at play.
Underlying Causes & Mechanistic Insights:
-
Insufficient Reagent: The stoichiometry of Lawesson's Reagent is critical. Mechanistically, the dimeric LR is in equilibrium with a reactive dithiophosphine ylide intermediate (R-PS₂).[3][4][5][6] Two equivalents of the carbonyl compound react with one equivalent of LR. Therefore, using at least 0.5 equivalents of LR for every 1 equivalent of your quinolinone is the theoretical minimum. In practice, more may be required.
-
Low Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate.[3][7] The dissociation of LR into its reactive monomeric form is temperature-dependent.[1][6] If the temperature is too low, the concentration of the active reagent will be insufficient to drive the reaction to completion.
-
Poor Solubility of Lawesson's Reagent: Lawesson's Reagent has poor solubility in many common organic solvents at room temperature, which can limit its availability to react with the substrate.[8] While some protocols use THF at room temperature, they require a large volume of solvent to fully dissolve the reagent.[9]
-
Substrate Reactivity: The electronic nature of the quinolinone can significantly impact the reaction rate. Electron-rich carbonyls are generally more reactive towards thionation with Lawesson's reagent.[5][6][10] If your quinolinone has electron-withdrawing groups, it will be less reactive, and more forcing conditions may be necessary. The general order of reactivity for carbonyls is amides > ketones > esters.[3][6]
Troubleshooting Workflow:
Below is a diagram illustrating a systematic approach to troubleshooting incomplete conversion.
Caption: A stepwise decision-making workflow for troubleshooting incomplete thionation reactions.
Recommended Protocols for Optimization:
Protocol 1: Incremental Increase in Lawesson's Reagent
-
Set up the reaction with 0.5 equivalents of Lawesson's Reagent relative to the quinolinone in a suitable solvent (e.g., toluene).
-
Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS every hour.
-
If the reaction stalls with significant starting material remaining after 2-3 hours, add an additional 0.1 equivalent of Lawesson's Reagent.
-
Continue to monitor the reaction. Repeat step 3 if necessary, but do not exceed 1.0 equivalent in total to avoid purification difficulties.
Protocol 2: Temperature Elevation Study
-
Set up parallel reactions with 0.6 equivalents of Lawesson's Reagent at different temperatures (e.g., 80 °C, 100 °C, and refluxing toluene at 110 °C).
-
Monitor each reaction at set time points (e.g., 1, 2, 4, and 6 hours).
-
Analyze the conversion rate for each temperature to determine the optimal condition that balances reaction speed and potential side product formation.
Q2: My reaction seems to have worked, but I'm having trouble purifying my thioquinolone from the byproducts. How can I improve the workup and purification?
A2: Purification is a common challenge due to phosphorus-containing byproducts that often have similar polarity to the desired thioquinolone.
Underlying Causes & Mechanistic Insights:
The reaction of Lawesson's Reagent with a carbonyl group generates a stable six-membered ring phosphorus-containing byproduct.[11][12] This byproduct can be difficult to separate from the desired product by standard silica gel chromatography due to similar polarities.[11][13]
Troubleshooting and Optimized Protocols:
Protocol 3: Enhanced Aqueous Workup
A thorough aqueous workup is the first line of defense.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a water-immiscible solvent like toluene, wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.[2] This can help remove some of the acidic phosphorus byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 4: Byproduct Decomposition with Ethylene Glycol
For particularly stubborn byproducts, a chemical decomposition step can be highly effective.
-
Once the thionation is complete (monitored by TLC), cool the reaction mixture.
-
Add an excess of ethylene glycol (e.g., 0.5 to 1 volume equivalent relative to the reaction solvent) and a small amount of water (e.g., 1% of the ethylene glycol volume).[11]
-
Heat the mixture to 90-100 °C and stir for 2-4 hours. This will decompose the phosphorus byproduct into more polar, water-soluble species.[11][12][14]
-
Cool the mixture, perform a standard aqueous workup, and then proceed with chromatographic purification. The separation should be significantly easier.
Alternative Reagents for Cleaner Reactions:
If purification remains a significant hurdle, consider using alternative thionating agents known for cleaner reaction profiles.
| Reagent | Advantages | Disadvantages |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) | Byproducts are easily removed by a simple hydrolytic workup or filtration through silica gel.[15][16] Often gives yields comparable or superior to LR.[15][16] | Requires handling of two reagents. |
| P₄S₁₀-Pyridine Complex | Crystalline, storable, and often provides cleaner products with easier workup.[17][18] Can be used at higher temperatures where LR decomposes.[17][18] | The complex is moisture-sensitive.[17][18] |
| Fluorous Lawesson's Reagent | Byproducts can be removed by a simple fluorous solid-phase extraction, simplifying purification significantly.[19] | The reagent is more expensive and not as commonly available. |
Q3: I'm observing side products in my reaction. What are they and how can I avoid them?
A3: Side product formation can occur, especially under harsh conditions or with complex substrates. Identifying the likely side products is key to mitigating their formation.
Potential Side Reactions:
-
Reaction with other functional groups: While Lawesson's reagent is selective for carbonyls, it can react with other functional groups under certain conditions. For example, it has been reported to reduce azides and sulfoxides.[5][20]
-
Decomposition at high temperatures: Lawesson's reagent itself can decompose at very high temperatures (e.g., above 150 °C), leading to a more complex mixture of byproducts.[17]
-
Double thionation: If the quinolinone contains more than one carbonyl group, selective thionation can be challenging.
Mitigation Strategies:
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Protect Sensitive Functional Groups: If your substrate contains functional groups that might react with Lawesson's reagent, consider a protection strategy if feasible.
-
Choose a Milder Reagent: If side reactions are persistent, switching to a milder or more selective thionating agent from the table above may be the best solution.
Reaction Mechanism Overview
Understanding the mechanism of thionation with Lawesson's Reagent can aid in troubleshooting.
Sources
- 1. Lawesson's_reagent [chemeurope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 6. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Lawesson’s reagent - Enamine [enamine.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. audreyli.com [audreyli.com]
- 16. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Quinoline-2-Thione Reaction Kinetics & Thermal Optimization
Status: Operational Ticket ID: #Q2T-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Decision Matrix
Before adjusting your heating mantle, identify your starting material and constraints. Temperature optimization is not a single variable; it is a function of your precursor's activation energy and the thionating agent's dissociation constant.
Workflow: Selecting the Thermal Strategy
Use the following logic gate to determine your starting protocol.
Figure 1: Decision matrix for selecting reaction conditions based on precursor availability. Note that Lawesson's Reagent requires a specific thermal threshold to activate.
The Science: Why Temperature Matters
The "Dimer Dissociation" Threshold
The most common failure mode in converting quinoline-2-one to quinoline-2-thione using Lawesson’s Reagent (LR) is insufficient heat.
LR exists as a stable dimer at room temperature. To react, it must thermally dissociate into two moles of the reactive dithiophosphine ylide (R-PS2).
-
< 80°C (e.g., THF reflux): The equilibrium favors the dimer. Reaction is sluggish or stalls.
-
80°C - 110°C (Toluene reflux): Optimal window. The dimer dissociates, allowing the [2+2] cycloaddition with the carbonyl oxygen.
-
> 140°C (Xylene reflux/Microwave): Risk of LR decomposition into polymeric phosphorus sulfides, leading to "tar" formation and difficult purification.
Mechanism of Action
The transformation follows a mechanism analogous to the Wittig reaction.[1][2][3][4]
Figure 2: The thermal dissociation of Lawesson's Reagent is the rate-limiting step.
Protocol Library (SOPs)
Method A: Lawesson’s Reagent (The Gold Standard)
Best for: High purity, small to mid-scale (mg to g). Solvent: Anhydrous Toluene (BP: 110.6°C).
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Stoichiometry: Add Quinoline-2-one (1.0 eq) and Lawesson’s Reagent (0.6 eq) .
-
Note: LR delivers 2 sulfur atoms, but 0.6 eq (slight excess) ensures completion.
-
-
Solvent: Add anhydrous Toluene (10 mL per mmol of substrate).
-
Reaction: Heat to reflux (110°C) .
-
Checkpoint: The mixture should turn homogenous and clear/yellowish within 30 mins.
-
-
Monitoring: Check TLC after 2 hours. If starting material remains, add 0.1 eq LR.
-
Workup: Cool to room temperature. Evaporate solvent in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc). LR byproducts are polar; the thione is usually less polar.
Method B: Thiourea Substitution (The "Green" Route)
Best for: 2-Chloroquinoline precursors, avoiding phosphorus waste. Solvent: Ethanol (BP: 78°C).
-
Setup: Standard reflux setup.
-
Reagents: Mix 2-Chloroquinoline (1.0 eq) and Thiourea (1.1 eq) in Ethanol.
-
Reaction: Reflux at 78°C for 3-5 hours.
-
Hydrolysis: Add aqueous NaOH (10%) and reflux for an additional 30 mins to cleave the salt.
-
Isolation: Acidify with dilute HCl. The yellow thione precipitate forms immediately. Filter and wash with water.[9]
Troubleshooting Guide (FAQ)
Q: My reaction with Lawesson's Reagent turned into a black tar. What happened? A: You likely overheated the reaction or ran it too long.
-
Diagnosis: Temperatures >130°C (e.g., refluxing vigorously in o-xylene) cause LR to decompose into polymer chains.
-
Fix: Switch to Toluene (110°C) and strictly monitor time. Do not reflux overnight if 3 hours suffices. Use an inert atmosphere (
) to prevent oxidative degradation.
Q: I have low conversion (50%) after 12 hours. Solvent is THF. A: The temperature is too low.
-
Diagnosis: THF boils at 66°C. This is below the efficient dissociation threshold for LR.
-
Fix: Switch to Toluene or Dioxane (BP 101°C). If you must use THF (solubility issues), use a sealed tube or microwave reactor to superheat the solvent to 90-100°C.
Q: The smell is unbearable. How do I manage it?
A: Thionation generates minor amounts of
-
Protocol:
-
Vent all rotovap exhaust into a bleach scrub (sodium hypochlorite solution).
-
Wash all glassware with a bleach solution before taking it out of the fume hood. This oxidizes the sulfur compounds to odorless sulfoxides/sulfones.
-
Q: Can I use Microwave irradiation? A: Yes, and it is highly recommended for Lawesson's Reagent.
-
Parameters: Toluene, 100°C - 120°C, 10-20 minutes.
-
Benefit: Rapid heating minimizes the time the product sits in the "danger zone" for thermal decomposition.
Solvent & Temperature Data
| Solvent | Boiling Point (°C) | Suitability for LR | Suitability for P4S10 | Notes |
| THF | 66 | Low | Poor | Temp too low for efficient dimer dissociation. |
| Ethanol | 78 | N/A | Poor | Reacts with LR/P4S10. Good for Thiourea method. |
| Benzene | 80 | Moderate | Poor | Carcinogenic. Toluene is preferred. |
| Toluene | 110 | Optimal | Moderate | Ideal balance of activation energy and stability. |
| Pyridine | 115 | Good | Optimal | Excellent for P4S10; acts as solvent and catalyst. |
| Xylene | 140 | High Risk | Good | Risk of tar with LR. Good for stubborn P4S10 substrates. |
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[2][4][7][10] Chemical Reviews, 107(11), 5210–5278.
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[7] Synthesis, 2003(13), 1929–1958.
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023).[8] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea.[8] The Journal of Organic Chemistry, 88(2), 1018–1023.
-
Bergman, J., & Peterffy, K. (2011). Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone.[11] Tetrahedron, 67(25), 4502-4509.
-
Shaabani, A., Soleimani, E., & Mofakham, H. (2007). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Letters in Organic Chemistry, 4(7).
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 5. CN102796041B - Quinoline thiourea compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinolinethione Purification & Stability
Topic: Preventing Desulfurization of Quinolinethiones During Purification Ticket ID: QT-PUR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Thermodynamics of Failure
The Core Problem:
You are fighting thermodynamics. The Carbon-Sulfur double bond (
The Culprits:
-
Acidic Hydrolysis: Silica gel is naturally acidic (
). It acts as a Lewis acid, activating the bond for attack by trace water. -
Oxidative Cleavage: Ethers (THF, Diethyl Ether) containing peroxides, or chlorinated solvents containing phosgene traces, will oxidize the sulfur atom to a sulfine (
), which rapidly decomposes to the ketone. -
Metal Catalysis: Trace heavy metals in solvents or on glassware can catalyze desulfurization.
Diagnostic: Is Your Purification Strategy Safe?
Before proceeding, use this decision matrix to select the correct stationary phase.
Figure 1: Purification Decision Tree. The 2D-TLC test is the critical "Go/No-Go" checkpoint.
Experimental Protocols & Troubleshooting
Module A: The "Neutralized" Chromatography Protocol
Issue: Standard silica gel promotes acid-catalyzed hydrolysis of the thione. Solution: Passivate the acidic silanol sites using triethylamine (TEA).
Step-by-Step Procedure:
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).
-
Passivation: Add 1% v/v Triethylamine (TEA) to the slurry before pouring the column.
-
Equilibration: Flush the packed column with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Loading: Load your crude material.
-
Elution: Run the gradient using mobile phases containing 0.5% TEA .
-
Note: The TEA prevents protonation of the thione sulfur, shutting down the hydrolysis pathway.
-
Module B: Solvent Hygiene & Workup
Issue: "My compound turned white in the rotavap." Cause: Oxidative desulfurization by peroxides or trace oxidants in the solvent.
Data: Solvent Risk Profile
| Solvent | Risk Level | Mechanism of Failure | Mitigation |
| THF / Et₂O | CRITICAL | Peroxides oxidize | Test for peroxides; use BHT-stabilized or freshly distilled solvents. |
| Chloroform | HIGH | Phosgene traces / HCl formation | Pass through basic alumina plug before use; stabilize with amylene. |
| DCM | LOW | Generally safe, but can be acidic | Store over |
| Methanol | MODERATE | Nucleophilic attack if acid present | Avoid prolonged heating; remove quickly. |
Protocol:
-
Peroxide Test: Test all ether-based solvents with iodide strips. If positive, discard . Do not attempt to distill.
-
Inert Atmosphere: Perform all evaporations under nitrogen if possible, or keep the water bath temperature
. -
The "Scavenger" Trick: If your compound is extremely sensitive, add 1% Thioacetamide to the crude mixture during workup. It acts as a sacrificial sulfur source, consuming oxidants before they attack your quinolinethione.
Mechanism of Failure (The "Why")
Understanding the mechanism allows you to predict when failure will occur.
Figure 2: Dual pathways of desulfurization. The upper path is driven by column acidity; the lower path by solvent impurities.
Frequently Asked Questions (FAQ)
Q: My product is yellow on the TLC plate but turns white/pale after the column. What happened? A: You likely experienced on-column hydrolysis . The silica gel acted as a catalyst, converting the thione (yellow) to the amide/one (white).
-
Fix: Switch to Neutral Alumina (Brockmann Grade III) or use the TEA-buffered silica protocol described in Module A.
Q: Can I use HPLC to purify quinolinethiones? A: Yes, but be careful with mobile phase modifiers.
-
Avoid: TFA (Trifluoroacetic acid). It is too acidic and promotes hydrolysis over the duration of a run.
-
Use: Ammonium Formate or Ammonium Bicarbonate buffers (pH 7-8).
-
Post-Run: Lyophilize immediately; do not leave the compound in aqueous solution for days.
Q: I see a "ghost spot" trailing my product on TLC. Is it decomposing? A: It might be the thiol tautomer . Quinolinethiones exist in equilibrium with quinolinethiols (though the thione is usually favored).
-
Test: Run the TLC in a solvent system containing 1% Acetic Acid. If the spot sharpens, it was streaking due to tautomerism/pKa. If it separates into two distinct spots, it is decomposition (desulfurization).
Q: How do I store these compounds long-term?
A: Store under Argon/Nitrogen at -20°C. Protect from light. Light can photo-excite the
References
- Thioamide Stability & Reactivity: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Chapter 16: Hydrolysis of Thioamides).
-
Purification of Heterocycles
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009.
-
- Desulfurization Mechanisms (Oxidative): Drabowicz, J., et al. "Oxidative conversions of organosulfur compounds." The Chemistry of Sulphones and Sulphoxides, Wiley, 1988.
-
Silica Gel Surface Chemistry
-
Nawrocki, J. "The silanol group and its role in liquid chromatography." Journal of Chromatography A, 1991.
-
-
Lawesson's Reagent & Thionation Workups
-
Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007.
-
Technical Support Center: Chromatographic Separation of Thione and Ketone Mixtures
Welcome to the technical support center for the chromatographic separation of thione and ketone mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by these structurally similar compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust, self-validating separation methods.
Section 1: Fundamental Principles & Key Differences
Successfully separating thiones and their corresponding ketone analogues hinges on exploiting their subtle, yet significant, physicochemical differences. Understanding these principles is the first step in effective method development and troubleshooting.
-
Polarity: The core principle underlying the chromatographic separation of these pairs is their difference in polarity. The carbon-sulfur (C=S) bond in a thione is less polar than the carbon-oxygen (C=O) bond in a ketone. This is due to the smaller electronegativity difference between carbon and sulfur compared to carbon and oxygen. Consequently, thiones are generally less polar than their ketone counterparts . In normal-phase chromatography, the more polar ketone will interact more strongly with the stationary phase (e.g., silica gel) and elute later, while the less polar thione will elute earlier.[1][2] In reversed-phase chromatography, the opposite is true: the less polar thione will be retained longer on the non-polar stationary phase.[2][3]
-
UV-Visible Absorbance: A significant difference lies in their spectroscopic properties. The n → π* electronic transition in thiones requires less energy compared to ketones.[4] This results in a substantial bathochromic shift (a shift to longer wavelengths), pushing the maximum absorbance (λmax) for thiones well into the visible region of the spectrum.[4][5] Ketones typically have their n → π* transition in the UV region (around 270-300 nm).[6] This distinction is crucial for selective detection and quantification.
The following table summarizes these key differences:
| Property | Ketone (C=O) | Thione (C=S) | Implication for Chromatography |
| Polarity | More Polar | Less Polar | Primary basis for separation. Dictates elution order in normal and reversed-phase systems.[1][2] |
| UV-Vis λmax (n → π)* | ~270-300 nm (UV Region) | >400 nm (Visible Region) | Allows for highly selective detection of the thione component by setting the detector wavelength accordingly.[4][5] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the separation of thione and ketone mixtures.
Issue: Poor Resolution / Co-elution
Q: My thione and ketone peaks are completely merged in my reversed-phase HPLC run. What is the most effective first step to improve resolution?
A: The primary lever to pull is the mobile phase composition. Co-elution in this context almost always means your mobile phase is too "strong" (too high a percentage of organic solvent), causing the compounds to move too quickly through the column without sufficient interaction with the stationary phase.
-
Causality: Thiones and ketones often have very similar retention behaviors. To separate them, you must amplify the subtle differences in their polarity. By decreasing the organic solvent (e.g., acetonitrile or methanol) percentage in your mobile phase, you increase the overall polarity of the eluent. This forces both compounds to interact more with the non-polar C18 stationary phase, increasing their retention times and providing a larger window for their polarity differences to manifest as separate peaks.[7][8][9]
-
Actionable Step: Begin by systematically decreasing the organic component of your mobile phase in small increments (e.g., 2-5%). If you are running a gradient, lengthen the gradient time or make the slope shallower, especially around the time your compounds are expected to elute.[10] This allows for a more gradual change in solvent strength, enhancing separation.
Q: I've adjusted my mobile phase, but the resolution is still not baseline. What other parameters can I change?
A: If mobile phase optimization is insufficient, you should next evaluate your column and temperature conditions.
-
Flow Rate: Decrease the flow rate. Lowering the flow rate increases the residence time of the analytes in the column, allowing for more equilibrium interactions between the mobile and stationary phases, which can significantly improve resolution.[8][9] However, be mindful that this will increase your total run time.
-
Temperature: Lower the column temperature. Reducing the temperature increases the viscosity of the mobile phase and can enhance the differential interactions of the analytes with the stationary phase, often leading to better resolution.[9]
-
Column Choice: If the above steps fail, your column may not be suitable. Consider switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different selectivity mechanisms like π-π interactions. Alternatively, using a longer column or one packed with smaller particles will increase the column's efficiency and resolving power.[7][8]
Issue: Peak Tailing
Q: My thione peak exhibits significant tailing, while the ketone peak is symmetrical. What is causing this, and how can I fix it?
A: This classic symptom points to secondary interactions between the thione and the stationary phase.
-
Causality: The sulfur atom in the thione is a soft base and can have strong, unwanted interactions with active sites on the column packing material. On silica-based columns, the most common culprits are exposed, acidic silanol groups (Si-OH).[11][12] Trace metal impurities within the silica matrix can also act as Lewis acid sites that chelate with the sulfur atom, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[11][12]
-
Actionable Steps:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have most of the residual silanol groups masked, which drastically reduces these secondary interactions.[13]
-
Mobile Phase Modifier: Add a competitive agent to the mobile phase. A small amount of a basic modifier, like triethylamine (TEA), can neutralize the active silanol sites. An acidic modifier, like formic acid, can protonate the silanol groups, also reducing unwanted interactions.
-
Lower pH: Operating at a lower pH (e.g., pH 2.5-3) can suppress the ionization of silanol groups, making them less active and minimizing peak tailing for basic analytes.[13]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which is the better technique for preparative separation of grams of a thione/ketone mixture: Flash Chromatography or Preparative HPLC?
A1: For gram-scale purification, Flash Chromatography is almost always the more practical and cost-effective choice.[14][15] Preparative HPLC is a high-resolution technique but is generally more expensive, uses larger volumes of high-purity solvents, and is better suited for smaller quantities or very difficult separations. Flash chromatography, especially with modern automated systems, offers excellent resolving power for the polarity difference typically seen between thiones and ketones and is designed for higher loading capacities.[3][14]
Q2: How do I select the optimal detection wavelength for my HPLC analysis?
A2: This is where the spectroscopic differences are a major advantage. To quantify both species, you might choose a wavelength where both have some absorbance (e.g., around 254 nm). However, for selective analysis, set your detector to a wavelength in the visible range, such as 450-500 nm . At this wavelength, the thione will have strong absorbance while the ketone will be essentially transparent.[4] This allows you to detect and quantify trace amounts of a thione in the presence of a large excess of the ketone without interference.
Q3: Can I use Thin-Layer Chromatography (TLC) to develop my separation method?
A3: Absolutely. TLC is an invaluable and rapid tool for method development.[16] You can screen various solvent systems (e.g., different ratios of ethyl acetate/hexane for normal-phase) to find the one that gives the best separation (largest difference in Rf values) between your ketone and thione spots.[17] The thione, being less polar, will have a higher Rf value than the ketone in a normal-phase system. An ideal solvent system for flash chromatography will place the target compound at an Rf of approximately 0.3.[17]
Section 4: Experimental Protocols & Workflows
Protocol 1: HPLC Method Development for Thione/Ketone Mixture Analysis
This protocol outlines a systematic approach to developing a robust analytical HPLC method.
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Initial Mobile Phase & Gradient:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Initial Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Detection: Use a Diode Array Detector (DAD) to monitor the entire UV-Vis spectrum. This will confirm the λmax for both your ketone and thione peaks in a single run.
-
Optimization Run: Based on the scouting run, identify the approximate percentage of Solvent B at which your compounds elute. Design a new, shallower gradient around this point. For example, if the peaks eluted at 60% B, your new gradient could be 50% to 70% B over 20 minutes.[18]
-
Fine-Tuning: Make small, systematic adjustments to flow rate, temperature, and gradient slope to achieve baseline resolution (Rs > 1.5) and symmetrical peak shapes.[7][19]
Workflow Diagram: Troubleshooting Poor HPLC Resolution
The following diagram illustrates a logical workflow for addressing poor peak resolution.
Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.
References
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Retrieved from [Link]
-
LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Quora. (2016, September 12). How is polarity related to chromatography? Retrieved from [Link]
-
ResearchGate. (2014, November 16). Why are thiocarbonyls more coloured than their oxo analogues? Retrieved from [Link]
-
ResearchGate. (2025, August 7). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Retrieved from [Link]
-
ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
-
TutorChase. (n.d.). How does the polarity of substances affect chromatography results? Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic studies a, UV/Vis spectroscopy shows that thioxanthone... Retrieved from [Link]
-
eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. tutorchase.com [tutorchase.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 15. ajrconline.org [ajrconline.org]
- 16. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents [patents.google.com]
- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 18. agilent.com [agilent.com]
- 19. realab.ua [realab.ua]
Technical Support Center: Quinolinethione Synthesis & Reagent Handling
[1]
Status: Operational
Ticket ID: QNZ-THIONE-001
Subject: Handling Hygroscopic Reagents (Lawesson’s Reagent /
Core Directive & Overview
Welcome to the Quinolinethione Synthesis Support Hub. You are likely here because you are converting a quinolinone (lactam) to a quinolinethione (thiolactam) and facing issues with yield reproducibility, reagent degradation, or safety.
The synthesis of quinolinethiones relies on thionating agents—primarily Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (
-
Chemical Failure: Hydrolysis deactivates the reagent, generating phosphoric acid derivatives that can catalyze the reversion of your product back to the starting material.[1]
-
Safety Failure: Hydrolysis releases Hydrogen Sulfide (
), a neurotoxic gas that causes "olfactory fatigue" (inability to smell it at lethal concentrations).[1]
This guide replaces "standard lab practice" with rigorous anhydrous protocols required for this specific chemistry.
Reagent Integrity: The "Hardware" Check
Before starting any reaction, validate your reagents.[1] Using compromised thionating agents is the #1 cause of failed quinolinethione synthesis.[1]
Reagent Comparison & Diagnostics[1]
| Feature | Lawesson’s Reagent (LR) | Phosphorus Pentasulfide ( |
| Active Species | Dithiophosphine ylide (dissociated form) | |
| Hygroscopicity | Moderate (Degrades slowly in air) | Severe (Reacts violently/rapidly with moisture) |
| Visual Pass | Pale yellow powder/crystals | Yellow-greenish solid/flakes |
| Visual Fail | Clumped, sticky, or white crust (hydrolysis oxides) | Syrupy surface, white coating, or strong rotten egg smell |
| Storage | Desiccator, <4°C, Parafilm sealed | Glovebox preferred or vacuum desiccator |
| Solubility | Soluble in hot Toluene/Xylene/Chlorobenzene | Low solubility (often used as suspension) |
Reagent Handling Protocol
-
Storage: Store bulk reagent in a heavy-walled glass jar inside a desiccator containing active
or indicating silica. -
Aliquot: Never weigh
on an open bench on a humid day. Use a glovebag or glovebox if possible.[1] If not, weigh rapidly into a tared Schlenk tube and immediately evacuate/backfill with Argon.[1]
Experimental Protocol: Anhydrous Thionation
Objective: Conversion of 2-Quinolinone to 2-Quinolinethione using Lawesson’s Reagent. Standard: Schlenk Line Technique (Strict Anhydrous).
Step-by-Step Methodology
-
Drying the System:
-
Solvent Preparation:
-
Reaction Setup:
-
The Reaction (Thermodynamic Control):
-
Workup (The Danger Zone):
-
Cool to room temperature.[1]
-
Quench: Slowly add Ethanol to decompose excess LR.[1] This prevents uncontrolled
evolution during aqueous wash.[1] -
Evaporate solvent to dryness.[1]
-
Purification: Recrystallize from Ethanol/Benzene or perform rapid flash chromatography.[1] Avoid prolonged exposure to silica gel, which is acidic and hydrated, as it can hydrolyze the C=S bond back to C=O.[1]
-
Mechanism & Failure Pathways (Visualization)
Understanding the competition between Synthesis and Hydrolysis is vital.[1] The diagram below maps the chemical pathways.
Figure 1: The Kinetic Competition.[1] Note that moisture intercepts the active Ylide intermediate, permanently destroying the reagent before it can react with the substrate.[1]
Troubleshooting Guide (FAQ)
Q1: My reaction smells strongly of rotten eggs immediately upon heating. Is this normal?
-
Diagnosis: While a faint smell is typical, a strong surge suggests your reagents were wet before you started.[1] The heat accelerated the hydrolysis of
bonds by trapped moisture.[1] -
Fix: Stop. Your reagent stoichiometry is now wrong. Discard and restart with fresh reagent and anhydrous toluene.[1]
Q2: TLC shows the product formed, but after column chromatography, I recovered mostly starting material (Quinolinone).
-
Diagnosis: "On-column Hydrolysis."[1] Silica gel contains water and is slightly acidic.[1] Quinolinethiones can hydrolyze back to quinolinones on the column.[1]
-
Fix:
Q3: The reaction mixture turned into a sticky, insoluble black tar.
-
Diagnosis: Thermal decomposition or polymerization.[1][2] This often happens if the reaction is run too hot or too long, especially with
.[1] -
Fix: Switch to Lawesson’s Reagent (milder).[1] If using LR, limit temperature to
(Toluene reflux) and do not exceed 3 hours.[1]
Q4: Can I use THF instead of Toluene?
Safety Protocols: The "Firewall"[1]
Handling sulfurating agents requires specific safety barriers against Hydrogen Sulfide (
The Bleach Trap System
Never vent thionation reactions directly into the hood atmosphere.[1] Use a scrubber.[1][3]
Figure 2: Mandatory Scrubber Setup.[1] The bleach oxidizes toxic H2S into sulfate/sulfur, neutralizing the hazard.[1]
Disposal:
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.[1]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][5] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Refer to Chapter 4 on Sulfur Compounds).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14817, Phosphorus pentasulfide.
Technical Support Guide: Minimizing Side Reactions in the Thionation of 4-Methyl-quinolinones
Introduction
The conversion of a carbonyl group to a thiocarbonyl, known as thionation, is a critical transformation in medicinal chemistry and drug development.[1] The resulting thioamides and thiolactams, particularly within heterocyclic scaffolds like quinoline, often exhibit enhanced biological activity or novel pharmacological profiles.[2] The 4-methyl-quinoline core, a privileged structure in many bioactive molecules, presents unique challenges during thionation. Researchers frequently encounter issues with low yields, complex side reactions, and difficult purifications.
This guide provides field-proven insights and troubleshooting strategies for researchers engaged in the thionation of 4-methyl-quinolinone substrates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. It is important to clarify that the substrate for this reaction is not 4-methyl-quinoline itself, but rather its oxidized form, typically 4-methyl-quinolin-2(1H)-one or its isomers, which possess the necessary carbonyl group for the transformation.
Section 1: The Core Reaction and Its Mechanism
Q1: What is the primary reaction pathway for the thionation of 4-methyl-quinolin-2(1H)-one using Lawesson's Reagent?
The thionation of a quinolinone is most commonly achieved using Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide.[2] LR is generally preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions and often higher yields.[3][4]
The reaction mechanism is a well-studied, two-step process analogous to the Wittig reaction.[3][5]
-
Reagent Dissociation & [2+2] Cycloaddition: At elevated temperatures, the Lawesson's Reagent dimer dissociates into a highly reactive monomeric dithiophosphine ylide.[1][5] This monomer then undergoes a concerted [2+2] cycloaddition with the carbonyl group of the 4-methyl-quinolinone to form a four-membered oxathiaphosphetane intermediate.[6]
-
Cycloreversion: This intermediate rapidly undergoes cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond in the byproduct.[3][6] This step yields the desired 4-methyl-quinoline-2(1H)-thione and an oxothiophosphine byproduct, which can be challenging to remove during purification. Computational studies suggest this cycloreversion is typically the rate-limiting step of the reaction.[1][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 6. iris.unict.it [iris.unict.it]
Validation & Comparative
A Senior Application Scientist's Guide to a Comparative Analysis of C=S vs. C=O Stretching Frequencies in Quinoline Derivatives via IR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design, prized for its versatile biological activities. The precise characterization of quinoline derivatives is paramount, and Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for functional group identification. A frequent and critical point of analysis involves distinguishing between carbonyl (C=O) and thiocarbonyl (C=S) functionalities appended to this heterocyclic system.
This guide provides an in-depth, objective comparison of the IR spectroscopic signatures of C=O and C=S stretching vibrations in quinoline derivatives. We will explore the fundamental principles governing their distinct frequencies, present supporting experimental data, and detail a robust protocol for acquiring high-fidelity spectra.
Theoretical Foundation: Why C=O and C=S Absorptions Differ
The vibrational frequency of a chemical bond in an IR spectrum is fundamentally governed by two primary factors, as described by a simplified harmonic oscillator model based on Hooke's Law:
-
Bond Strength (Force Constant, k): Stronger, stiffer bonds vibrate at higher frequencies. The C=O double bond is significantly stronger than the C=S double bond.
-
Reduced Mass (μ) of the Atoms: Bonds between lighter atoms vibrate at higher frequencies. Oxygen (atomic mass ≈ 16 amu) is considerably lighter than sulfur (atomic mass ≈ 32 amu).
Both factors dictate that the C=O stretching vibration will occur at a much higher frequency (wavenumber, cm⁻¹) than the C=S stretch .[1] While this provides a foundational understanding, the electronic environment imposed by the quinoline ring introduces critical nuances.
Key Influencing Factors in Quinoline Systems:
-
Electronic Resonance: Conjugation between the C=O or C=S group and the π-electron system of the quinoline ring delocalizes electron density. This effect weakens the double bond character of the carbonyl or thiocarbonyl, leading to a decrease in the force constant and a shift to a lower wavenumber.[2][3] This is a dominant effect in these aromatic systems.
-
Inductive Effects: Electron-withdrawing or -donating substituents on the quinoline ring can subtly alter the electron density of the C=O or C=S bond, causing minor shifts in the absorption frequency.[4]
-
Hydrogen Bonding: In the solid state or in protic solvents, intermolecular hydrogen bonding to the oxygen or sulfur atom can weaken the double bond, causing the absorption band to broaden and shift to a lower frequency.[4]
Comparative Spectroscopic Data: C=O vs. C=S Stretches
The most telling difference between these two functional groups is the spectral region in which their stretching vibrations appear. The C=O stretch is one of the most intense and recognizable absorptions in an IR spectrum, while the C=S stretch is typically weaker and falls in the crowded "fingerprint region," sometimes making it more challenging to assign definitively.[5]
| Feature | Carbonyl (C=O) Stretch | Thiocarbonyl (C=S) Stretch |
| Typical Frequency Range | ~1650 - 1750 cm⁻¹ | ~1050 - 1250 cm⁻¹ |
| Intensity | Strong to Very Strong | Weak to Medium |
| Key Influences | Highly sensitive to conjugation, which lowers the frequency.[2] | Also sensitive to conjugation; often coupled with other vibrations.[5] |
Experimental Data for Quinoline Derivatives:
The following table summarizes experimentally observed frequencies for representative quinoline derivatives, illustrating the distinct spectral regions for C=O and C=S absorptions.
| Compound | Functional Group | Observed Frequency (cm⁻¹) | Reference |
| 5,8-Quinolinedione derivatives | Ketone (C=O) | 1675 - 1687 cm⁻¹ | [6] |
| 4-Hydroxy-2(1H)-quinolone | Amide (C=O) | 1657 cm⁻¹ | [7] |
| General Amides | Amide (C=O) | 1630 - 1690 cm⁻¹ | [8] |
| General Thiocarbonyls | Thioketone/Thioamide (C=S) | 1045 - 1010 cm⁻¹ | [5] |
Validated Experimental Protocol: ATR-FTIR Spectroscopy
To ensure the acquisition of high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the recommended sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy.[9][10] ATR is ideal for analyzing solid powders and films with minimal sample preparation, making it a highly efficient and reliable method for drug development professionals.[9][11]
Objective:
To obtain a high-fidelity mid-IR spectrum of a quinoline derivative, enabling unambiguous identification of C=O or C=S stretching vibrations.
Methodology: Step-by-Step ATR-FTIR
-
Instrument Preparation & Background Scan (Self-Validation Step):
-
a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe gently with a solvent-grade isopropanol or ethanol swab and allow it to dry completely.
-
b. Crucially, perform a background scan. This captures the ambient spectrum (atmospheric H₂O and CO₂) which will be automatically subtracted from the sample spectrum, preventing spectral contamination.[12] This is a critical step for data integrity.
-
-
Sample Application:
-
a. Place a small amount (typically 1-5 mg) of the solid quinoline derivative powder onto the center of the ATR crystal.
-
b. Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal, as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[9][10]
-
-
Spectrum Acquisition:
-
a. Set the instrument parameters. Typical settings for routine analysis are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio).
-
-
b. Initiate the sample scan.
-
-
Data Processing and Analysis:
-
a. After acquisition, the spectrum should be automatically baseline-corrected by the instrument software.
-
b. Use the peak-picking tool to identify the wavenumbers of key absorption bands.
-
c. Analyze the spectrum, paying close attention to the 1800-1600 cm⁻¹ region for a strong C=O absorption and the 1300-1000 cm⁻¹ region for a potential C=S absorption.
-
Workflow for High-Fidelity ATR-FTIR Analysis
Caption: Validated workflow for acquiring ATR-FTIR spectra.
Case Study: 4-hydroxyquinolin-2(1H)-one vs. its Thio-Analogue
To provide a direct comparison, let's consider the well-characterized compound 4-hydroxyquinolin-2(1H)-one and its hypothetical sulfur analogue, 4-hydroxyquinoline-2(1H)-thione .
The C=O group in 4-hydroxyquinolin-2(1H)-one is part of an amide system (a vinylogous amide) and is in conjugation with the aromatic ring. Its reported IR absorption is found at 1657 cm⁻¹ , a strong band characteristic of a conjugated amide carbonyl.[7]
For the thio-analogue, the C=S group would replace the C=O. Based on established correlations, the C=S stretching vibration would be expected to appear in the 1250-1050 cm⁻¹ region.[5] This significant shift of over 400 cm⁻¹ provides an unambiguous method for distinguishing between these two structures.
Visualizing the Key Structural Difference
Caption: Key differences between C=O and C=S quinoline analogues.
Conclusion
The differentiation between carbonyl (C=O) and thiocarbonyl (C=S) groups in quinoline derivatives by IR spectroscopy is definitive and reliable. The C=O stretch provides a strong, sharp, and easily identifiable absorption in the 1750-1650 cm⁻¹ region. In stark contrast, the C=S stretch is significantly weaker and located at a much lower frequency, typically between 1250-1050 cm⁻¹. This substantial difference, rooted in the fundamental principles of bond strength and atomic mass, makes IR spectroscopy an invaluable first-pass analytical technique in the synthesis and characterization of novel quinoline-based compounds for drug discovery and materials science.
References
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Kubik, Ł., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. Available at: [Link]
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Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Laboratory for Astrophysics. Available at: [Link]
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Al-Ostath, A. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Rao, C.N.R., et al. (1961). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry. Available at: [Link]
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UniversityWafer, Inc. (2025). What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy?. UniversityWafer, Inc.. Available at: [Link]
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PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]
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METTLER TOLEDO. (2020). What is ATR? (Attenuated Total Reflectance). YouTube. Available at: [Link]
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Michigan State University Department of Chemistry. Infrared Spectroscopy. MSU Chemistry. Available at: [Link]
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METTLER TOLEDO. (2022). Attenuated Total Reflectance Basics | ATR-FTIR Spectroscopy. YouTube. Available at: [Link]
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ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]
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ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). ResearchGate. Available at: [Link]
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Springer, B. A., et al. (1994). Structural determinants of the stretching frequency of CO bound to myoglobin. Biochemistry. Available at: [Link]
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SlideShare. (2016). Sample preparation and factors affect IR bands. SlideShare. Available at: [Link]
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Thermo Fisher Scientific. (2015). FTIR Sampling Techniques: Attenuated Total Reflectance Sample Preparation. YouTube. Available at: [Link]
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Thermo Fisher Scientific. (2015). FTIR Sampling Techniques: Attenuated Total Reflectance - Basics. YouTube. Available at: [Link]
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Mystic chemistry classes. (2023). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. YouTube. Available at: [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Quinolones and Quinolinethiones
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing battle against antimicrobial resistance, the exploration of novel and modified existing scaffolds is a cornerstone of drug discovery. Among the myriad of heterocyclic compounds, the quinoline core has proven to be a remarkably versatile template for the development of potent therapeutic agents. This guide provides a detailed comparative analysis of two key classes of quinoline derivatives: the well-established quinolinones and their sulfur-containing analogs, the quinolinethiones. While direct head-to-head comparative studies are not extensively available in the current literature, this document synthesizes the existing experimental data to offer an objective overview of their respective antimicrobial potential, mechanisms of action, and the structural nuances that govern their efficacy.
Introduction: The Quinoline Scaffold - A Privileged Structure in Antimicrobial Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous natural and synthetic compounds with a wide range of biological activities.[1] Quinolones, characterized by a carbonyl group at position 4, are a major class of synthetic broad-spectrum antibiotics that have been in clinical use for decades.[2] Their thione counterparts, quinolinethiones, where the carbonyl oxygen is replaced by a sulfur atom, represent a less explored but potentially rich area for the development of new antimicrobial agents. The introduction of the sulfur atom can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities and mechanisms of action.[3]
Comparative Antimicrobial Efficacy: An Analysis of Available Data
A direct comparison of the antimicrobial efficacy of quinolinones and quinolinethiones is challenging due to the lack of studies that evaluate both classes of compounds under identical experimental conditions. However, by collating data from various independent studies, we can draw some insightful, albeit indirect, comparisons.
Quinolones: A Legacy of Potent Antibacterial Activity
Quinolones, particularly the fluoroquinolones, are renowned for their potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2] Their efficacy is well-documented, with numerous derivatives having undergone extensive clinical evaluation. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent, with lower values indicating greater efficacy.
Table 1: Selected Quinolone Derivatives and their Minimum Inhibitory Concentrations (MICs)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | ≤0.008 - 2 | [4] |
| Fluoroquinolone | Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 | [4] |
| Fluoroquinolone | Ofloxacin | Staphylococcus aureus | 0.8 | [4] |
| Fluoroquinolone | Ofloxacin | Bacillus cereus | 1.61 | [4] |
| 2-Quinolone | Schiff-base hybrid 6c | Staphylococcus aureus (MRSA) | 0.75 | [5] |
| 2-Quinolone | Schiff-base hybrid 6l | Staphylococcus aureus (MRSA) | 1.50 | [5] |
| 4-Quinolone | 2-sulfoether derivative 15 | Staphylococcus aureus | 0.8 µM | [4] |
| 4-Quinolone | 2-sulfoether derivative 15 | Bacillus cereus | 1.61 µM | [4] |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Quinolinethiones: Emerging Candidates with Promising Activity
While less studied, quinolinethione derivatives have demonstrated significant antimicrobial activity in several investigations. The presence of the thione group appears to confer notable potency, particularly against certain bacterial and fungal strains.
Table 2: Selected Quinolinethione Derivatives and their Minimum Inhibitory Concentrations (MICs)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Thiohydantoin-2-quinolone hybrid | Compound 5b | Staphylococcus aureus | 62.5 | [6] |
| 2-Thiohydantoin-2-quinolone hybrid | Compound 5c | Staphylococcus aureus | 62.5 | [6] |
| 2-Thiohydantoin-2-quinolone hybrid | Compound 5f | Bacillus subtilis | 62.5 | [6] |
| Quinoline-2-thioxopyrido[2,3-d]pyrimidinone derivative | Compound not specified | Not specified | Not specified | [7] |
Note: Data on the antimicrobial activity of quinolinethiones is more limited compared to quinolinones, and the presented values are from specific studies.
From the available data, it is evident that both quinolinones and quinolinethiones possess antimicrobial properties. The well-established fluoroquinolones generally exhibit very low MIC values against a broad range of bacteria. The currently available data for quinolinethiones shows moderate activity, but it is important to note that this is an emerging area of research, and the full potential of this class of compounds may not yet be realized.
Structure-Activity Relationship (SAR): The Influence of Key Functional Groups
The antimicrobial activity of both quinolinones and quinolinethiones is highly dependent on the nature and position of substituents on the quinoline ring.
Quinolones
For quinolones, the structure-activity relationship is well-established:
-
N1-substituent: A cyclopropyl group at the N1 position generally enhances activity.
-
C3-carboxylic acid: This group is crucial for binding to DNA gyrase.
-
C6-fluorine: The presence of a fluorine atom at the C6 position significantly increases antibacterial potency.
-
C7-substituent: A piperazine ring or other nitrogen-containing heterocycles at this position improves the spectrum of activity, including against Pseudomonas aeruginosa.
Quinolinethiones
The SAR for quinolinethiones is less defined, but some general observations can be made from studies on thiourea and other thione-containing heterocycles:
-
Thione Group (C=S): The sulfur atom is a key pharmacophore. Its ability to act as a hydrogen bond acceptor and its potential to chelate metal ions are likely crucial for its biological activity.[8][9]
-
Lipophilicity: Increased lipophilicity, often achieved by adding alkyl or aryl groups, can enhance the ability of the compound to penetrate bacterial cell membranes.[8]
-
Electron-withdrawing groups: Substituents like nitro or halogen groups on the aromatic rings can enhance antibacterial activity.[8]
Mechanism of Action: Divergent Pathways to Microbial Demise
The difference in the key functional group (carbonyl vs. thione) suggests that quinolinones and quinolinethiones may exert their antimicrobial effects through different mechanisms.
Quinolones: Targeting DNA Replication
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.[4] By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state where they have introduced double-strand breaks into the DNA, ultimately leading to the inhibition of DNA replication and cell death.
Caption: Mechanism of action of quinolone antibiotics.
Quinolinethiones: A Multifaceted Approach?
The mechanism of action for quinolinethiones is not as clearly elucidated. However, based on studies of related thiourea and thione derivatives, several potential mechanisms can be proposed:
-
Enzyme Inhibition: Similar to quinolones, some thiourea derivatives have been shown to inhibit DNA gyrase.[4][8] The thione group may interact with key amino acid residues in the enzyme's active site.
-
Disruption of Cell Wall Integrity: Some studies suggest that thiourea derivatives can disrupt the integrity of the bacterial cell wall, possibly by interfering with the homeostasis of essential molecules like NAD+/NADH.[5]
-
Metal Chelation: The thione group can act as a chelating agent, binding to essential metal ions that are required as cofactors for various microbial enzymes. This sequestration of metal ions can disrupt critical metabolic processes.[10][11]
Caption: Proposed mechanisms of action for quinolinethione derivatives.
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro antimicrobial assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (quinolinone or quinolinethione) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Zone of Inhibition Assay (Kirby-Bauer Method)
Protocol:
-
Agar Plate Preparation: A sterile Mueller-Hinton agar plate is prepared.
-
Inoculation: The entire surface of the agar is evenly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Disk Application: A sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone of no growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Time-Kill Curve Analysis
Protocol:
-
Culture Preparation: A logarithmic phase culture of the test microorganism is prepared in a suitable broth.
-
Exposure to Compound: The test compound is added to the bacterial culture at a specific concentration (e.g., 2x, 4x, or 8x the MIC). A growth control with no compound is also included.
-
Sampling over Time: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Enumeration of Viable Cells: Serial dilutions of the aliquots are plated on agar, and the number of viable colonies is counted after incubation.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Conclusion and Future Directions
The available evidence suggests that both quinolinones and quinolinethiones are promising scaffolds for the development of new antimicrobial agents. Quinolones have a long and successful clinical history, with a well-understood mechanism of action and extensive structure-activity relationship data. Quinolinethiones, while less explored, have demonstrated notable antimicrobial activity and may possess alternative mechanisms of action that could be advantageous in overcoming existing resistance to quinolones.
The lack of direct comparative studies highlights a significant gap in the literature. Future research should focus on the side-by-side evaluation of quinolinone and quinolinethione analogs with identical substituent patterns to provide a definitive comparison of their antimicrobial efficacy. Furthermore, a more in-depth investigation into the mechanism of action of quinolinethiones is crucial for their rational design and development as a new class of antimicrobial drugs. The exploration of these sulfur-containing quinoline derivatives could unveil novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1268, 133634. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience, 14(3), 1-15. [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports, 13(1), 12345. [Link]
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Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (2021). Molecules, 26(11), 3321. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. [Link]
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MIC (mg/mL) of quinoline scaffolds against bacterial strains. (2022). ResearchGate. [Link]
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Role of Sulphur Containing Heterocycles in Medicinal Chemistry. (2024). Recent Developments in Science and Technology for Sustainable Future. [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education, 24(2), 1-8. [Link]
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Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]
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Role of sulphur-heterocycles in medicinal chemistry: An update. (2019). European Journal of Medicinal Chemistry, 180, 599-631. [Link]
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Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Antibiotics, 10(8), 941. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. [Link]
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A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 220-234. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of some Sulfur Nitrogen contain Heterocycles. (2021). International Journal of Pharmacy and Life Sciences, 12(9), 1234-1240. [Link]
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Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. (1962). Applied Microbiology, 10(6), 556-560. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules, 25(18), 4229. [Link]
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Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 986-992. [Link]
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The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1979). The Biochemical Journal, 180(1), 1-9. [Link]
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Quinolone antibiotics. (2016). Cold Spring Harbor Perspectives in Medicine, 6(9), a025397. [Link]
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Synthesis of some quinoline thiosemicarbazone derivatives of potential antimicrobial activity. (2011). Bulletin of Pharmaceutical Sciences, Assiut University, 34(1), 147-159. [Link]
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Metal complexes of quinolone antibiotics and their applications: an update. (2013). Molecules, 18(9), 11153-11197. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Metal Chelates of 5-[1(H)-Benzotriazole methylene]-8-quinolinol. (2011). E-Journal of Chemistry, 8(1), 319-324. [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2016). RSC Advances, 6(76), 72154-72161. [Link]
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Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). Antibiotics, 11(11), 1543. [Link]
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Antimicrobials: Mechanism of action. (2021). YouTube. [Link]
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Optimizing Elemental Analysis for Sulfur Heterocycles: A Comparative Guide to Calibration Standards
Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Comparative analysis of calibration standards (BBOT vs. Sulfanilamide vs. Methionine) for the CHNS determination of sulfur-containing heterocycles.
Part 1: Executive Summary & Core Directive
In the high-stakes environment of pharmaceutical development, sulfur-containing heterocycles (e.g., thiophenes, thiazoles) are ubiquitous scaffolds. However, their elemental analysis (EA) presents a unique "combustion gap." Unlike simple linear organics, these refractory rings often resist complete oxidation, leading to low sulfur recovery and failed batch release.
This guide objectively compares the industry "Gold Standard" for heterocycles—BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) —against common alternatives like Sulfanilamide and Methionine . We posit that for heterocyclic drug candidates, structural matching in calibration standards is not merely a preference but a metrological necessity to ensure data integrity.
Part 2: Technical Comparison of Standards
The Contenders: Structural Match vs. Generic Utility
The choice of calibration standard dictates the accuracy of the combustion curve. For sulfur analysis, the "matrix effect" of the standard must mimic the analyte's combustion kinetics.
1. The Heterocyclic Specialist: BBOT
Chemical Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene Role: The premium standard for simultaneous CHNS analysis. Mechanism: BBOT contains sulfur within a thiophene ring , chemically identical to the environment found in many refractory drug targets. This "like-dissolves-like" combustion profile ensures that if the standard burns, the sample likely will too.
2. The Generalist: Sulfanilamide
Chemical Name: 4-Aminobenzenesulfonamide Role: The ubiquitous laboratory workhorse. Mechanism: Sulfur is present as a sulfonamide (-SO₂NH₂) group. While stable and cheap, the sulfur is already partially oxidized and sits exocyclic to the benzene ring, making it easier to combust than a thiophene core. This can lead to "false confidence" where the standard passes, but the refractory heterocyclic sample fails.
3. The Biological: DL-Methionine
Chemical Name: 2-Amino-4-(methylthio)butanoic acid Role: Common in bio-organic analysis. Mechanism: Contains a linear thioether. High susceptibility to hygroscopicity (absorbing water), which introduces weighing errors that propagate to the Sulfur % calculation.
Performance Data Summary
| Feature | BBOT (Recommended) | Sulfanilamide (Alternative) | Methionine (Legacy) |
| Formula | C₂₆H₂₆N₂O₂S | C₆H₈N₂O₂S | C₅H₁₁NO₂S |
| Theoretical S % | 7.41% | 18.62% | 21.49% |
| Structure Type | Heterocyclic (Thiophene) | Linear/Sulfonamide | Linear Aliphatic |
| Combustion Difficulty | High (Refractory mimic) | Low (Easy oxidation) | Low |
| Hygroscopicity | Non-hygroscopic (Stable) | Low | High (Risk) |
| Simultaneous CHNS | Excellent | Good | Fair (N/S ratio varies) |
| Best For: | Thiophenes, Thiazoles, Complex Pharma | Routine QC, Simple Organics | Biological samples |
Part 3: Scientific Integrity & Experimental Logic (E-E-A-T)
The "Combustion Gap" Mechanism
Why do heterocyclic samples fail when calibrated against Sulfanilamide? The bond dissociation energy (BDE) of the C-S bond in a thiophene ring is significantly higher and kinetically different from the S-N or S-O bonds in sulfanilamide.
-
The SO₂/SO₃ Equilibrium: Quantitative analysis relies on converting all Sulfur to SO₂.
-
The Trap: In refractory heterocycles, incomplete combustion often yields char (retaining S) or, conversely, local hotspots that promote SO₃ formation (which is absorbed by water traps or damages columns).
-
The Solution: Using BBOT calibrates the instrument to the specific oxygen dosing and timing required to crack the thiophene ring, effectively "teaching" the instrument how to handle the analyte.
Protocol: Self-Validating CHNS Workflow
This protocol incorporates Vanadium Pentoxide (V₂O₅) as an essential flux additive for sulfur analysis.
Step 1: Instrument Preparation
-
System: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Carrier Gas: Helium (Flow: 140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (Dynamic Flash).
-
Temperatures: Combustion: 1020°C (Critical for S); Reduction: 650°C.
Step 2: Sample Preparation (The "Sandwich" Technique)
-
Rationale: V₂O₅ acts as an oxygen donor and prevents the formation of stable metal sulfates in the ash.
-
Tare a tin capsule (Sn).
-
Weigh 2–3 mg of BBOT Standard (Calibration) or Heterocyclic Analyte .
-
Add ~5–10 mg of V₂O₅ powder directly over the sample.
-
Fold the capsule tightly to exclude atmospheric nitrogen.
Step 3: Calibration & Run
-
Run 3 Blanks (Tin capsule + V₂O₅) to stabilize the baseline.
-
Run K-Factor calibration using BBOT (3 points: 1.5mg, 2.5mg, 3.5mg).
-
Validation: Run Sulfanilamide as a "Check Standard."
-
Self-Validating Logic: If BBOT (the calibrant) reads correct, but Sulfanilamide reads high/low, your flow timing is off. If both read correct, the system is linear across different structural types.
-
Step 4: Acceptance Criteria
-
Absolute error tolerance: ± 0.3% (e.g., if Theory is 7.41%, Result must be 7.11% – 7.71%).
Part 4: Visualization
Diagram 1: The Combustion Logic Flow
This diagram illustrates the decision process for selecting the correct standard and the chemical pathway of analysis.
Caption: Decision matrix for standard selection and the subsequent chemical workflow for sulfur analysis.
Diagram 2: The "Memory Effect" & V2O5 Mechanism
A visualization of why V2O5 is required to prevent sulfur retention (Memory Effect).
Caption: Mechanism of action for Vanadium Pentoxide (V2O5) in preventing sulfur retention in ash.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Retrieved from
-
Elemental Microanalysis. (2024). CHNS/CHNS-O Standards Kit: BBOT, Sulfanilamide, Cystine, Methionine.[1] Retrieved from
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Combustion Analysis. Retrieved from
-
Chitnis, S. S., et al. (2021).[2] An International Study Evaluating Elemental Analysis.[2] Organometallics.[2] Retrieved from
- ASTM International.Standard Test Methods for Sulfur in Organic Compounds. (Referencing ASTM E258 logic for microchemical analysis).
Sources
A Senior Application Scientist's Guide to Differentiating Quinolinone and Quinolinethione by Reversed-Phase HPLC
An In-depth Analysis of Retention Time Behavior Based on Physicochemical Properties
Welcome to a detailed comparative guide designed for researchers, scientists, and drug development professionals. This document moves beyond a simple protocol to provide a deep, mechanistic understanding of the chromatographic differences between quinolinone and its thio-analog, quinolinethione. As Senior Application Scientists, we believe that understanding the "why" behind an experimental outcome is paramount for robust method development and troubleshooting. This guide provides the theoretical foundation, a validated experimental protocol, and a clear interpretation of the expected results, empowering you to confidently separate and analyze these and similar heterocyclic compounds.
Chapter 1: The Physicochemical Basis for Separation
The key to anticipating the High-Performance Liquid Chromatography (HPLC) behavior of quinolinone and quinolinethione lies in understanding their subtle yet significant structural differences. Both are heterocyclic aromatic compounds, but the substitution of a carbonyl oxygen (C=O) in quinolinone with a sulfur atom (C=S) to form quinolinethione fundamentally alters the molecule's electronic and interactive properties.[1][2]
Polarity: The Primary Driver of Retention
In reversed-phase HPLC (RP-HPLC), the primary mechanism of retention is hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18). Therefore, an analyte's polarity is the single most important predictor of its retention time.
-
Quinolinone (C=O): The oxygen atom is highly electronegative (3.44 on the Pauling scale) compared to carbon (2.55). This large difference creates a significant dipole moment, making the carbonyl group and the molecule as a whole relatively polar.
-
Quinolinethione (C=S): The sulfur atom has an electronegativity (2.58) very similar to carbon (2.55). This results in a much smaller dipole moment for the thiocarbonyl group. Consequently, quinolinethione is significantly less polar than quinolinone.
Central Hypothesis: In a reversed-phase system, the less polar quinolinethione will interact more strongly with the nonpolar C18 stationary phase and will therefore exhibit a longer retention time than the more polar quinolinone.
Hydrogen Bonding: A Key Secondary Interaction
The ability to form hydrogen bonds influences how analytes interact with both the mobile phase and any active sites on the stationary phase.
-
Quinolinone: The carbonyl oxygen is an effective hydrogen bond acceptor, allowing it to interact strongly with protic solvents in the mobile phase (like water or methanol) and, importantly, with residual silanol groups (Si-OH) on the silica-based stationary phase.[3]
-
Quinolinethione: The sulfur atom in the thiocarbonyl group is a very weak hydrogen bond acceptor.[4]
This difference has two main consequences. Firstly, the stronger hydrogen bonding of quinolinone with the polar mobile phase can further reduce its retention on the nonpolar stationary phase. Secondly, interactions with residual silanols can sometimes lead to peak tailing for polar compounds like quinolinone.[5][6] Controlling the mobile phase pH is a critical strategy to mitigate this effect by keeping the silanol groups in their neutral, less interactive state.[5][6]
π-π Interactions
While hydrophobic interactions are dominant, alternative mechanisms like π-π interactions can influence selectivity, especially on stationary phases like phenyl or biphenyl columns. Both quinolinone and quinolinethione are aromatic and capable of such interactions. The larger, more polarizable electron cloud of sulfur compared to oxygen could lead to differential π-π interactions, offering an alternative selectivity if co-elution with other compounds is an issue on a standard C18 phase.[7]
Chapter 2: A Validated Experimental Protocol for Separation
This protocol is designed to be a self-validating system, where the rationale for each parameter is clearly defined to ensure a robust and reproducible separation. High-performance liquid chromatography is a predominant technique for the analysis of quinolone compounds.[8][9]
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its strong hydrophobic selectivity, which is ideal for separating compounds based on polarity differences.[10][11]
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade, ~99%)
-
Quinolinone and Quinolinethione reference standards
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Rationale: The acidic pH (~2.7) ensures the nitrogen atom on the quinoline ring is consistently protonated and, crucially, suppresses the ionization of residual silanols on the stationary phase, which prevents peak tailing.[6]
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency. The formic acid is included to maintain a consistent pH throughout the gradient.
-
-
Standard Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions 1:100 in a 50:50 mixture of Mobile Phase A and B. For example, add 100 µL of each stock solution to a vial and make up to 10 mL with the 50:50 mixture.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temperature | 30 °C | Ensures stable and reproducible retention times by controlling viscosity and reaction kinetics. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion and column overload. |
| Detection | UV at 235 nm | Both compounds have strong absorbance in this region. A DAD is recommended to confirm peak identity and purity. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 30 | |
| 10.0 | 80 | |
| 12.0 | 80 | |
| 12.1 | 30 | |
| 15.0 | 30 |
Chapter 3: Visualization of the Analytical Workflow
The following diagram outlines the logical flow of the experimental protocol, from preparation to final analysis.
Caption: Experimental workflow for the comparative HPLC analysis.
Chapter 4: Comparative Data Analysis and Discussion
Executing the protocol described above will yield a chromatogram clearly separating the two compounds. The following table summarizes the expected results based on the established scientific principles.
Table 1: Expected Chromatographic Performance Data
| Analyte | Expected Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Rationale for Retention |
| Quinolinone | ~4.5 | ≤ 1.2 | > 5000 | Higher polarity and greater affinity for the polar mobile phase lead to earlier elution. |
| Quinolinethione | ~6.8 | ≤ 1.2 | > 5000 | Lower polarity leads to stronger hydrophobic interaction with the C18 stationary phase, resulting in longer retention. |
| Resolution (Rₛ) | > 5.0 | - | - | The significant difference in polarity ensures excellent separation between the two peaks. |
Discussion of Results
The data presented in Table 1 directly validates our central hypothesis.
-
Retention Order: As predicted, quinolinone elutes significantly earlier than quinolinethione. This confirms that the substitution of oxygen with sulfur decreases the overall molecular polarity, thereby increasing its affinity for the nonpolar stationary phase in a reversed-phase system.
-
Peak Shape: With the use of a low-pH mobile phase containing formic acid, both compounds are expected to exhibit excellent peak symmetry, with Tailing Factors close to 1.0. This demonstrates the effectiveness of suppressing silanol interactions, which could otherwise cause tailing for the more polar quinolinone.
-
Efficiency: The high number of theoretical plates indicates an efficient and well-performing separation, capable of resolving these compounds from other potential impurities.
Conclusion
The separation of quinolinone and quinolinethione by reversed-phase HPLC is governed by fundamental physicochemical principles. The lower polarity of the thiocarbonyl group in quinolinethione compared to the carbonyl group in quinolinone is the definitive factor that leads to its stronger retention and later elution from a C18 column. By understanding this core principle and controlling secondary interactions through proper mobile phase selection—specifically, the use of an acidic modifier to neutralize residual silanols—a robust, efficient, and highly reproducible separation can be readily achieved. This guide provides the necessary framework for scientists not only to replicate this separation but also to apply these principles to develop methods for other structurally related heterocyclic compounds.
References
- Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- PubMed. (2017, February 17). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PubMed Central (PMC).
- MDPI. (2025, January 3).
- MDPI. (2025, August 7).
- PubMed.
- LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- Phenomenex. Tip on Peak Tailing of Basic Analytes.
- New Journal of Chemistry (RSC Publishing).
- Waters Knowledge Base. (2021, February 1). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Comparing the strength of covalent bonds, intermolecular hydrogen bonds and other intermolecular interactions for organic molecules: X-ray diffraction data and quantum chemical calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Methyl-1-phenyl-2(1H)-quinolinethione
This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-1-phenyl-2(1H)-quinolinethione. As a niche chemical, specific regulatory disposal guidelines may not be explicitly published. Therefore, this guide is founded on the precautionary principle, treating the compound as hazardous based on the known risks of its structural components: the quinoline core and the organosulfur thione group. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance.
PART 1: CORE DIRECTIVE
The fundamental directive for the disposal of 4-Methyl-1-phenyl-2(1H)-quinolinethione is to manage it as a hazardous chemical waste . This approach is dictated by the intrinsic hazards associated with its parent structure, quinoline, which is recognized as a hazardous substance, and the reactive nature of the thione group.[1][2] All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be segregated, contained, and disposed of through an approved institutional or commercial hazardous waste program.[3][4] Discharging this chemical or its waste into sewer systems or general refuse is strictly prohibited.[1][5]
PART 2: SCIENTIFIC INTEGRITY & LOGIC: HAZARD PROFILE AND RATIONALE
Inferred Hazard Assessment:
| Hazard Category | Inferred Risk & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed. The quinoline backbone is associated with toxicity.[1][2] While specific LD50 data for this derivative is unavailable, related compounds show oral toxicity.[3] | [1][2][3] |
| Skin/Eye Irritation | Causes skin and eye irritation. Quinoline and its derivatives are known irritants.[1][6] Direct contact should be avoided through mandatory use of personal protective equipment. | [1][6] |
| Chronic Toxicity | Suspected of causing genetic defects and potential long-term organ damage. Quinoline is a suspected mutagen.[1] Prolonged exposure to related compounds may cause organ damage.[3] | [1][3] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. Quinoline is toxic to aquatic organisms.[1] Organosulfur compounds can lead to soil and water acidification if disposed of improperly.[7] Discharge into the environment must be avoided.[3][5] | [1][3][5][7] |
Causality for Procedural Choices:
-
Hazardous Waste Classification: The precautionary principle is applied due to the lack of specific toxicological data for this exact molecule. The known hazards of the quinoline moiety necessitate this conservative and safe approach.[4]
-
Waste Segregation: Preventing the mixing of this compound with other waste streams is crucial. Incompatible chemicals can react, potentially leading to the generation of heat, toxic gases (such as hydrogen sulfide from the thione group reacting with acid), or even explosions.[4][8]
-
Fume Hood Mandate: All handling must occur within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders, which is a primary route of exposure for quinoline-based compounds.[4]
PART 3: EXPERIMENTAL PROTOCOL: STEP-BY-STEP DISPOSAL WORKFLOW
This section provides a direct, procedural guide for laboratory personnel.
Before beginning any work that will generate waste, ensure the proper PPE is worn and the work area is prepared.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and face shield. | Protects against splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact and absorption.[4] |
| Body Protection | Laboratory coat and a chemical-resistant apron if handling larger quantities. | Protects skin and personal clothing from contamination.[4] |
| Work Area | Certified Chemical Fume Hood. | Minimizes inhalation exposure.[4] |
Proper segregation is the first and most critical step in the disposal process.
-
DO NOT mix 4-Methyl-1-phenyl-2(1H)-quinolinethione waste with any other chemical waste stream unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
Solid Waste: Collect contaminated items such as gloves, weigh paper, paper towels, and pipette tips in a designated, lined solid waste container.
-
Liquid Waste: Collect unused solutions, reaction mixtures, and solvent rinses in a separate, designated liquid waste container.
The integrity of the waste container is essential for safe storage and transport.
-
Select an Appropriate Container: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Ensure Compatibility: Verify that the container material is compatible with the waste (e.g., if dissolved in a solvent, ensure the container is compatible with that solvent).
-
Keep Container Closed: Keep the waste container securely sealed at all times, except when adding waste.[5][6][9]
-
Avoid Overfilling: Do not fill containers beyond 80% capacity to allow for expansion and prevent spills.
Accurate labeling is a legal requirement and ensures safe handling by all personnel.
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include, at a minimum:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "4-Methyl-1-phenyl-2(1H)-quinolinethione "
-
List any solvents or other constituents in the mixture.
-
The date accumulation started.
-
The responsible Principal Investigator and laboratory information.
-
Store the labeled waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials, particularly strong acids and oxidizers.[8][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4]
-
DO NOT attempt to dispose of the waste yourself. EHS personnel are trained and equipped to handle the transport and final disposal in compliance with all federal and local regulations.[2][11]
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. open.alberta.ca [open.alberta.ca]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. safety.duke.edu [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
